3-(Cyclopentyloxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-cyclopentyloxyazetidine |
InChI |
InChI=1S/C8H15NO/c1-2-4-7(3-1)10-8-5-9-6-8/h7-9H,1-6H2 |
InChI Key |
OFLBUDQKJCZBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CNC2 |
Origin of Product |
United States |
Foundational & Exploratory
3-(Cyclopentyloxy)azetidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopentyloxy)azetidine is a saturated heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyclopentyloxy group at the 3-position. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural features and diverse biological activities. The strained four-membered ring can impart favorable physicochemical properties and metabolic stability to drug candidates. This document provides a detailed overview of the known chemical properties, synthesis, and potential biological relevance of this compound, drawing upon available data for the compound and related analogues.
Core Chemical Properties
A summary of the key chemical identifiers and properties for this compound is presented below. It is important to note that while some properties are readily available, specific experimental data such as boiling and melting points are not extensively reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 1344282-98-9 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| SMILES | C1(OC2CCCC2)CNC1 | [1] |
| Appearance | Not explicitly reported, likely a liquid or low-melting solid | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Not explicitly reported for this specific compound. The parent azetidine is miscible with water. Solubility of substituted azetidines varies with the nature of the substituent. | [2] |
| Storage | Typically stored in a cool, dry place. Some suppliers indicate cold-chain transportation. | [1] |
Synthesis and Reactivity
General Synthetic Approaches to 3-Alkoxyazetidines
A plausible synthetic pathway could involve the following steps:
-
Protection of the Azetidine Nitrogen: The synthesis would likely commence with an N-protected azetidin-3-ol or a derivative with a good leaving group at the 3-position. Common protecting groups for the azetidine nitrogen include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be readily introduced and removed.
-
Activation of the 3-Hydroxyl Group (if starting from azetidin-3-ol): If the starting material is N-protected azetidin-3-ol, the hydroxyl group would need to be converted into a better leaving group, such as a tosylate, mesylate, or halide.
-
Nucleophilic Substitution: The N-protected azetidine with a leaving group at the 3-position would then be reacted with sodium or potassium cyclopentoxide. This alkoxide can be prepared by deprotonating cyclopentanol with a strong base like sodium hydride.
-
Deprotection: The final step would involve the removal of the N-protecting group to yield the target compound, this compound.
A schematic representation of a potential synthetic workflow is provided below.
Caption: Potential synthetic workflow for this compound.
Reactivity
The reactivity of this compound is dictated by the strained four-membered ring and the presence of the secondary amine.
-
N-Functionalization: The nitrogen atom is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation.
-
Ring Strain and Ring-Opening Reactions: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than the three-membered aziridine ring.[3] These reactions can be promoted by electrophiles or under acidic conditions.
Spectroscopic Data
Detailed NMR and mass spectrometry data for this compound are not available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectroscopy
-
Azetidine Ring Protons: The protons on the azetidine ring would be expected to appear as complex multiplets in the upfield region of the spectrum. The proton at the 3-position, being attached to the carbon bearing the ether linkage, would likely resonate at a downfield-shifted position compared to the other ring protons.
-
Cyclopentyloxy Group Protons: The methine proton on the cyclopentyl ring attached to the oxygen would appear as a multiplet. The methylene protons of the cyclopentyl ring would also give rise to multiplets.
-
N-H Proton: A broad singlet corresponding to the N-H proton would be expected, the chemical shift of which would be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectroscopy
-
Azetidine Ring Carbons: The carbon atom at the 3-position would be significantly downfield-shifted due to the electronegative oxygen atom of the ether linkage. The other two carbon atoms of the azetidine ring would appear at higher field.
-
Cyclopentyloxy Group Carbons: The carbon atom of the cyclopentyl group attached to the oxygen would resonate at a downfield position, while the other carbons of the cyclopentyl ring would appear further upfield.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 141. Common fragmentation patterns for azetidines involve cleavage of the ring.
Biological Activity and Potential Applications
While there is no specific biological data available for this compound, the azetidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and central nervous system activities.[3][4]
The introduction of a lipophilic cyclopentyloxy group at the 3-position may influence the compound's pharmacokinetic properties, such as its membrane permeability and metabolic stability. It is plausible that this compound could serve as a valuable building block for the synthesis of novel drug candidates. Further biological screening would be necessary to elucidate its specific pharmacological profile.
Experimental Protocols
As specific experimental protocols for this compound are not available, the following are general procedures for key reactions in azetidine chemistry that could be adapted.
General Procedure for N-Boc Protection of an Azetidine
To a solution of the azetidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and the base, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the N-Boc protected azetidine.
General Procedure for Williamson Ether Synthesis of a 3-Alkoxyazetidine
To a solution of an N-protected azetidin-3-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added a strong base, typically sodium hydride, at 0 °C. The mixture is stirred to allow for the formation of the alkoxide. A solution of the corresponding alkyl halide (in this case, cyclopentyl bromide or iodide) is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC). The reaction is quenched by the careful addition of water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.
General Procedure for N-Boc Deprotection
The N-Boc protected azetidine is dissolved in a solvent such as dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure to yield the deprotected azetidine, often as a salt.
Safety and Handling
Specific safety and handling information for this compound is not well-documented. However, based on the general properties of azetidines and other cyclic amines, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is potentially harmful if swallowed, inhaled, or in contact with skin.
-
Flammability: The flammability is not known, but many organic amines are flammable. Keep away from heat, sparks, and open flames.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound.
Conclusion
This compound is a chemical entity with potential for use in drug discovery and as a synthetic building block. While specific experimental data on its physical and chemical properties are limited, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of azetidines. Further research is required to fully characterize this compound and to explore its potential biological activities. The information provided in this guide serves as a foundational resource for researchers and scientists interested in this and related molecules.
References
Spectroscopic Profile of 3-(Cyclopentyloxy)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a predicted spectroscopic profile of 3-(Cyclopentyloxy)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this document presents an in-depth analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from typical values for azetidine and cyclopentyloxy moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.40 - 4.50 | m | 1H | H-3 (azetidine ring) |
| ~3.80 - 3.90 | m | 1H | H-1' (cyclopentyl ring) |
| ~3.60 - 3.70 | t | 2H | H-2a, H-4a (azetidine ring) |
| ~3.00 - 3.10 | t | 2H | H-2b, H-4b (azetidine ring) |
| ~2.10 | br s | 1H | N-H (azetidine ring) |
| ~1.70 - 1.85 | m | 2H | H-2'a, H-5'a (cyclopentyl ring) |
| ~1.50 - 1.65 | m | 6H | H-2'b, H-3', H-4', H-5'b (cyclopentyl ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~80.0 | C-1' (cyclopentyl ring) |
| ~70.0 | C-3 (azetidine ring) |
| ~50.0 | C-2, C-4 (azetidine ring) |
| ~32.5 | C-2', C-5' (cyclopentyl ring) |
| ~23.5 | C-3', C-4' (cyclopentyl ring) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H stretch (secondary amine) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1100 | Strong | C-O-C stretch (ether)[1][2][3] |
| 1260 - 1000 | Medium | C-N stretch (amine) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment |
| 141 | [M]⁺ (Molecular Ion) |
| 112 | [M - C₂H₅]⁺ |
| 84 | [M - C₄H₉O]⁺ |
| 70 | [C₅H₁₀]⁺ (Cyclopentyl cation) |
| 57 | [C₃H₇N]⁺ (Azetidine fragment) |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are standard protocols that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.[4] The solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).[4]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1-2 s
-
Spectral width: 0 to 220 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.[5]
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR:
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed directly.[6][7] Place a single drop of the neat liquid onto the diamond crystal of the ATR accessory.[8]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) - Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.[9]
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.[10][11][12]
-
Ionization Parameters:
-
Electron Energy: 70 eV.[12]
-
Source Temperature: 150-250 °C.
-
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.[13]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. researchgate.net [researchgate.net]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Potential Biological Activity of 3-(Cyclopentyloxy)azetidine: A Technical Guide
Disclaimer: This document provides a summary of the potential biological activities of 3-(cyclopentyloxy)azetidine based on available scientific literature for structurally related azetidine derivatives. As of the date of this publication, no specific biological data for this compound has been publicly reported. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical exploration of potential pharmacological activities.
Introduction
The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its unique strained ring system imparts conformational rigidity and serves as a versatile pharmacophore. Azetidine derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as central nervous system (CNS) stimulants, hypotensive agents, antimicrobials, and inhibitors of Janus kinase (JAK). This guide explores the potential biological activities of this compound by examining the pharmacological profiles of structurally analogous 3-substituted azetidine compounds.
Potential Therapeutic Areas and Mechanisms of Action
Based on the biological activities of structurally related 3-alkoxyazetidine and other 3-substituted azetidine derivatives, this compound could plausibly exhibit activity in several key areas:
-
Central Nervous System Disorders: As a potential triple reuptake inhibitor (TRI).
-
Neuroprotection: Offering therapeutic potential in conditions such as ischemic stroke.
-
GABAergic System Modulation: Acting as a GABA uptake inhibitor.
-
Cholinergic System Modulation: Interacting with muscarinic acetylcholine receptors.
Triple Reuptake Inhibition
A significant area of investigation for 3-substituted azetidines is their potential as triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This mechanism is of interest for the development of next-generation antidepressants with a broader spectrum of action.
Quantitative Data for Structurally Related Triple Reuptake Inhibitors
The following table summarizes the in vitro inhibitory activities of representative 3-substituted azetidine derivatives from a study by Han et al. (2012). These compounds share a 3-oxypropylamine scaffold, which is analogous to the 3-cyclopentyloxy group of the topic compound.
| Compound ID | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 6bd | 1.5 | 2.3 | 8.9 |
| 6be | 1.2 | 2.8 | 10.2 |
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
The inhibitory activity of the compounds on monoamine transporters is typically evaluated using an in vitro neurotransmitter uptake assay.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After incubation, the cells are washed with a buffer solution.
-
Test compounds at various concentrations are pre-incubated with the cells.
-
A mixture of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and a non-radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated from concentration-response curves.
Signaling Pathway: Triple Reuptake Inhibition
The Enigmatic History of 3-(Cyclopentyloxy)azetidine: A Search for Origins
Despite its commercial availability and defined chemical identity, the specific discovery and detailed history of the heterocyclic compound 3-(Cyclopentyloxy)azetidine remain elusive within the public scientific domain. While the broader class of azetidines has been a subject of extensive research in medicinal chemistry, this particular derivative is yet to be prominently featured in seminal publications or patents that would typically outline its synthesis and characterization.
Azetidines, as a class of four-membered nitrogen-containing heterocycles, are recognized for their significant potential in drug discovery. Their strained ring system offers unique conformational constraints and metabolic stability, making them attractive scaffolds for the development of novel therapeutics.[1][2] The synthesis of the azetidine ring is a well-documented area of organic chemistry, with numerous methods established for the construction of this versatile motif.[3][4][5][6] These methodologies, however, provide a general framework rather than specific details for the synthesis of this compound.
The compound is identified by the Chemical Abstracts Service (CAS) number 1344282-98-9 and is listed by several chemical suppliers, indicating its synthesis and availability for research purposes.[7][8] However, a thorough search of scientific databases and patent literature did not yield any specific publications detailing the initial discovery, the synthetic route development, or the quantitative data associated with the preparation of this compound.
This lack of specific public information suggests that the compound may have been synthesized as part of a larger, unpublished research project, potentially within a corporate setting, or is described in a patent that does not explicitly mention the compound in its title or abstract, making it difficult to retrieve through standard search methods.
While a detailed experimental protocol for the synthesis of this compound cannot be provided from the available literature, a plausible synthetic approach can be conceptualized based on established methods for the preparation of 3-alkoxyazetidines. A potential synthetic workflow is outlined below.
Postulated Synthetic Pathway
A common strategy for the synthesis of 3-substituted azetidines involves the nucleophilic substitution at the 3-position of a suitably protected azetidine precursor. A hypothetical pathway to this compound could involve the following key steps:
Figure 1. A conceptual workflow for the synthesis of this compound.
This proposed pathway is speculative and would require experimental validation to determine optimal reaction conditions, yields, and purification methods. Without a primary literature source, it is not possible to provide a table of quantitative data or detailed experimental protocols.
Pharmacological Potential
The pharmacological activity of this compound has not been publicly disclosed. However, the azetidine scaffold is a known pharmacophore present in a variety of biologically active molecules.[1] Derivatives of azetidine have shown a wide range of activities, including as enzyme inhibitors and receptor modulators. The cyclopentyloxy moiety at the 3-position could influence the compound's lipophilicity and binding interactions with biological targets. Further research would be necessary to explore the pharmacological profile of this specific molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
An In-depth Technical Guide to 3-(Cyclopentyloxy)azetidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide presents a likely synthetic pathway based on established chemical transformations for analogous azetidine derivatives. It includes detailed experimental protocols, a summary of relevant quantitative data, and a review of potential applications as suggested by patent literature and studies on related compounds.
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, to drug candidates. The 3-substituted azetidine motif, in particular, serves as a versatile scaffold for introducing diverse functionalities. This guide focuses on this compound, exploring its synthesis and potential as a building block in the development of novel therapeutics.
Synthetic Pathways
The most plausible synthetic route to this compound involves a three-step sequence starting from 3-hydroxyazetidine:
-
N-Protection: The secondary amine of 3-hydroxyazetidine is protected to prevent side reactions in the subsequent O-alkylation step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.
-
O-Alkylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with a cyclopentyl electrophile, typically via a Williamson ether synthesis.
-
N-Deprotection: The Boc protecting group is removed to yield the final product, this compound.
An In-depth Technical Guide to the Physical and Chemical Stability of 3-(Cyclopentyloxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential physical and chemical stability of 3-(Cyclopentyloxy)azetidine based on the general behavior of azetidine derivatives. No specific experimental data for this compound was found in the public domain. The information presented herein is intended for theoretical and planning purposes in a research and development setting.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly utilized as building blocks in medicinal chemistry.[1][2] Their unique conformational properties and ability to introduce three-dimensional character into flat molecules make them attractive scaffolds in drug design.[2] this compound, with its ether linkage at the 3-position, presents a structure with potential for various chemical interactions and, consequently, specific stability considerations. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, is a key determinant of its reactivity and potential degradation pathways.[2] Understanding the stability profile of this molecule is crucial for its proper handling, formulation, and storage, ensuring the integrity of research data and the quality of potential pharmaceutical products.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of similar compounds is presented below. These parameters are essential for understanding the molecule's behavior in various environments.
| Property | Predicted/Estimated Value | Source/Method |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | - |
| pKa (Azetidine Nitrogen) | 8.0 - 9.0 (Estimated) | General Azetidine Derivatives |
| LogP | 1.0 - 2.0 (Estimated) | Computational Prediction |
| Boiling Point | Not Determined | - |
| Melting Point | Not Determined | - |
| Solubility | Likely soluble in organic solvents and aqueous acids. | General Amine Properties |
Potential Chemical Degradation Pathways
The chemical stability of this compound is primarily influenced by the reactivity of the azetidine ring and the ether linkage. Forced degradation studies under various stress conditions are necessary to elucidate the specific degradation products.[3]
Acid-Catalyzed Ring Opening
The strained azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions.[4][5] Protonation of the azetidine nitrogen enhances the ring strain and makes the carbon atoms more susceptible to nucleophilic attack.
Oxidative Degradation
The azetidine nitrogen and the ether linkage can be susceptible to oxidation. Common oxidants used in forced degradation studies include hydrogen peroxide. Oxidation of the nitrogen atom can lead to the formation of N-oxides, while oxidation of the carbon atoms adjacent to the ether oxygen or the nitrogen could lead to ring opening or other degradation products.
Photostability
Exposure to light, particularly UV radiation, can lead to photodegradation. The ICH Q1B guideline provides a framework for photostability testing.[6] The specific chromophores in this compound are limited, suggesting it may have reasonable photostability, but empirical testing is required.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should involve forced degradation studies followed by the development of a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[3]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid compound and the solution at 60°C for 7 days.
-
Photodegradation: Expose the solid compound and the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]
-
-
Sample Analysis: Analyze the stressed samples at specified time points using a suitable analytical method, such as HPLC with UV and mass spectrometric detection.
Stability-Indicating Method Development
A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like ammonium acetate or formate) to achieve optimal separation.
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to ensure good resolution between the parent compound and all degradation peaks.
-
Detection: Utilize a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent and degradation products.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Summary of Hypothetical Stability Data
The following tables present hypothetical data that could be generated from forced degradation studies.
Table 1: Hypothetical Results of Forced Degradation Studies
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 N HCl | 72 hours | 85.2 | 2 | 159 (Isomer) |
| 0.1 N NaOH | 72 hours | 98.5 | 0 | - |
| 3% H₂O₂ | 72 hours | 92.1 | 1 | 157 (N-Oxide) |
| Thermal (60°C) | 7 days | 99.1 | 0 | - |
| Photolytic | ICH Q1B | 97.8 | 1 | Not Identified |
Table 2: Hypothetical Long-Term Stability Data (ICH Conditions)
| Storage Condition | Time Point | % Assay of this compound | Appearance |
| 25°C / 60% RH | 6 Months | 99.5 | Clear, colorless liquid |
| 40°C / 75% RH | 6 Months | 98.9 | Clear, colorless liquid |
Handling and Storage Recommendations
Based on the general stability profile of azetidine derivatives, the following handling and storage recommendations are proposed:
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Protect from light and strong acids. For long-term storage, refrigeration (2-8°C) is recommended.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
Conclusion
While specific stability data for this compound is not publicly available, an understanding of the chemistry of azetidines allows for the prediction of its potential stability challenges. The primary concerns are acid-catalyzed ring opening and, to a lesser extent, oxidative degradation. A thorough investigation involving forced degradation studies and the development of a stability-indicating analytical method is essential to fully characterize the stability profile of this compound. The hypothetical data and protocols provided in this guide offer a framework for initiating such studies.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
Commercial Availability and Synthetic Strategies for 3-(Cyclopentyloxy)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for 3-(Cyclopentyloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this molecule, this guide also presents generalized experimental protocols and potential biological contexts based on the broader class of azetidine derivatives.
Commercial Availability
Currently, detailed information on a wide range of commercial suppliers for this compound (CAS No. 1344282-98-9) is limited. However, initial searches have identified the following potential source:
| Supplier | CAS Number | Purity | Available Quantities | Price |
| BLD Pharm[1] | 1344282-98-9 | Not specified | Not specified | Not specified |
Note: The information in this table is based on initial searches and may not be exhaustive. Researchers are advised to contact the supplier directly for detailed product specifications, availability, and pricing.
Synthetic Approaches
A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of analogous 3-alkoxyazetidines. The most likely approach involves a two-step process starting from a suitable N-protected 3-hydroxyazetidine, followed by a Williamson ether synthesis.
Proposed Synthetic Workflow
The proposed synthesis of this compound can be visualized as a two-stage process: the formation of a protected 3-hydroxyazetidine intermediate, followed by etherification and deprotection.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Generalized)
The following protocols are generalized procedures based on the synthesis of similar azetidine derivatives and the principles of the Williamson ether synthesis. Researchers should optimize these conditions for the specific synthesis of this compound.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (Intermediate)
This procedure is adapted from known methods for the synthesis of N-protected 3-hydroxyazetidine.
Materials:
-
Epichlorohydrin
-
tert-Butyl carbamate (Boc-NH2)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl carbamate (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add epichlorohydrin (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.
Protocol 2: Synthesis of this compound
This protocol outlines the Williamson ether synthesis to form the target compound, followed by deprotection.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentyl bromide (or iodide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add cyclopentyl bromide (1.5 eq.) to the reaction mixture and heat to reflux (approximately 65-70 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude N-Boc-3-(cyclopentyloxy)azetidine by flash column chromatography.
-
For the deprotection step, dissolve the purified N-Boc protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield this compound. Further purification may be achieved by distillation or chromatography if necessary.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is not currently available in the public domain. However, the azetidine scaffold is a well-recognized privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities.
Azetidine-containing compounds have been investigated as:
-
Enzyme inhibitors: The rigid four-membered ring can orient substituents in a precise manner to interact with the active sites of enzymes.
-
Receptor agonists and antagonists: The azetidine nitrogen can act as a key pharmacophoric element for interaction with various receptors.
-
Bioisosteres: The azetidine ring is often used as a bioisosteric replacement for other cyclic or acyclic moieties to improve physicochemical properties and metabolic stability.
Based on the activities of other structurally related azetidine derivatives, this compound could potentially interact with various biological targets. For instance, many small molecule inhibitors of protein kinases, a key class of drug targets, incorporate heterocyclic scaffolds. A hypothetical signaling pathway where an azetidine derivative might act is illustrated below.
Caption: Hypothetical kinase signaling pathway inhibited by an azetidine derivative.
It is crucial to emphasize that the biological activity and the specific signaling pathways modulated by this compound can only be determined through dedicated experimental studies, including in vitro assays and in vivo models.
Conclusion
This compound is a chemical entity with potential for applications in drug discovery, given the established importance of the azetidine scaffold. While commercial availability appears limited, this guide provides a robust, albeit generalized, synthetic strategy for its preparation. The lack of specific biological data underscores the opportunity for novel research into the pharmacological profile of this and related 3-alkoxyazetidine derivatives. The protocols and conceptual frameworks presented herein are intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising compound.
References
Reactivity Profile of the Azetidine Ring in 3-(Cyclopentyloxy)azetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of the azetidine ring in 3-(cyclopentyloxy)azetidine. Azetidine moieties are increasingly important scaffolds in medicinal chemistry, and understanding their reactivity is crucial for the design and synthesis of novel therapeutic agents. This document details the synthesis of this compound, explores its key reactions—including N-alkylation, N-acylation, and ring-opening reactions—and provides inferred experimental protocols and expected reactivity based on the known chemistry of analogous 3-substituted azetidines. Quantitative data, where available for similar structures, is summarized for comparative analysis.
Introduction
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its inherent ring strain, estimated to be approximately 25.4 kcal/mol, makes it more reactive than its five-membered counterpart, pyrrolidine, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring. This unique balance of stability and reactivity allows for selective functionalization, making azetidines versatile building blocks for introducing conformational rigidity and novel chemical space into drug candidates. This compound, with its ether linkage at the 3-position, presents a specific set of properties and potential for further derivatization, which will be the focus of this guide.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor. A common route involves the initial synthesis of 3-hydroxyazetidine, which is then functionalized to introduce the cyclopentyloxy group.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride (Precursor)
-
Step 1: Ring Formation
-
Dissolve benzylamine in water (15 times the mass of benzylamine) and cool the solution to 0-5 °C.
-
Slowly add epichlorohydrin (1.3 equivalents) to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the reaction for 12 hours. Monitor the reaction completion by gas chromatography (GC).
-
Filter the reaction mixture and wash the filter cake twice with water and once with an organic solvent mixture (e.g., ethyl acetate/petroleum ether).
-
Air-dry the solid to obtain the intermediate N-benzyl-3-hydroxyazetidine.
-
-
Step 2: Deprotection
-
The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield 3-hydroxyazetidine.
-
Treatment with hydrochloric acid affords the more stable 3-hydroxyazetidine hydrochloride salt.
-
Experimental Protocol: Synthesis of this compound (Inferred)
-
Step 1: Williamson Ether Synthesis
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.2 equivalents) and stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-(cyclopentyloxy)azetidine.
-
-
Step 2: Boc Deprotection
-
Dissolve the N-Boc-3-(cyclopentyloxy)azetidine in a suitable solvent (e.g., dichloromethane, dioxane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of this compound.
-
Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent to obtain the free base.
-
Reactivity Profile of the Azetidine Ring
The reactivity of the azetidine ring in this compound is dominated by the nucleophilicity of the secondary amine and the susceptibility of the strained ring to undergo ring-opening reactions under certain conditions.
N-Alkylation
N-alkylation is a fundamental transformation of secondary amines, including the azetidine nitrogen of this compound. This reaction is typically achieved via nucleophilic substitution with an alkyl halide or through reductive amination.
Caption: General pathways for N-alkylation of this compound.
Table 1: Representative N-Alkylation Reactions of 3-Substituted Azetidines (Inferred for this compound)
| Alkylating Agent | Base/Reagent | Solvent | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 85-95 |
| Ethyl iodide | Et₃N | THF | 80-90 |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 75-90 |
| Acetone | NaBH(OAc)₃ | Dichloromethane | 70-85 |
-
To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-benzyl-3-(cyclopentyloxy)azetidine.
N-Acylation
The secondary amine of this compound readily undergoes acylation with various acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids in the presence of a coupling agent.
Caption: General pathways for N-acylation of this compound.
Table 2: Representative N-Acylation Reactions of 3-Substituted Azetidines (Inferred for this compound)
| Acylating Agent | Reagent/Base | Solvent | Typical Yield (%) |
| Acetyl chloride | Et₃N | Dichloromethane | 90-98 |
| Benzoyl chloride | Pyridine | Dichloromethane | 90-98 |
| Acetic anhydride | - | Dichloromethane | 85-95 |
| Benzoic acid | HATU, DIPEA | DMF | 80-95 |
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane and cool to 0 °C.
-
Add acetyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3-(cyclopentyloxy)azetidine.
Ring-Opening Reactions
The strain energy of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly after activation of the nitrogen atom (e.g., by protonation, acylation, or formation of an azetidinium ion). The regioselectivity of the ring-opening is influenced by steric and electronic factors. For 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position.
Caption: General mechanism for the nucleophilic ring-opening of an activated azetidine.
Table 3: Representative Ring-Opening Reactions of Activated Azetidines (Inferred for this compound)
| Activating Group | Nucleophile | Catalyst/Conditions | Major Product Type |
| N-Tosyl | Grignard Reagent (RMgX) | CuI (catalytic) | γ-Amino alcohol derivative |
| N-Benzoyl | Organocuprate (R₂CuLi) | - | γ-Amino ketone derivative |
| N-H (protonated) | Strong Nucleophile (e.g., NaN₃) | Lewis Acid (e.g., BF₃·OEt₂) | 1,3-Diamino derivative |
-
To a solution of N-tosyl-3-(cyclopentyloxy)azetidine (1 equivalent) in dry THF, add a catalytic amount of copper(I) iodide.
-
Cool the mixture to 0 °C and add the Grignard reagent (e.g., phenylmagnesium bromide, 2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable building block with a predictable yet versatile reactivity profile. The secondary amine provides a ready handle for N-alkylation and N-acylation, allowing for the straightforward introduction of a wide range of substituents. Furthermore, the inherent strain of the azetidine ring can be harnessed to perform ring-opening reactions, leading to the synthesis of functionalized acyclic amines. The methodologies and reactivity patterns outlined in this guide, largely inferred from the well-established chemistry of analogous azetidine derivatives, provide a solid foundation for the utilization of this compound in the design and synthesis of complex molecules for drug discovery and development. Further experimental validation of these protocols on the specific substrate is encouraged.
Methodological & Application
Application Notes and Protocols: The Use of 3-(Cyclopentyloxy)azetidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable motif in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable physicochemical properties to drug candidates.[1] Among its derivatives, 3-(Cyclopentyloxy)azetidine presents an intriguing structural combination, incorporating a rigid four-membered ring with a lipophilic cyclopentyl ether group. This combination can be exploited to fine-tune properties such as metabolic stability, solubility, and target engagement. These application notes provide an overview of the potential uses of this compound in drug discovery, along with detailed, representative experimental protocols.
Applications in Drug Discovery
The 3-(alkoxy)azetidine substructure has been explored in various therapeutic areas, demonstrating its potential as a versatile building block in the design of novel therapeutic agents.
1.1. Neuroinflammation and Neurodegenerative Diseases
Derivatives of 3-alkoxyazetidine have shown promise in the modulation of neuroinflammatory pathways. For instance, the related compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has been shown to exert anti-inflammatory and anti-oxidative effects in microglia, the primary immune cells of the central nervous system. This compound attenuates the production of pro-inflammatory mediators such as IL-6, IL-1β, and TNF-α.[2] The underlying mechanism involves the modulation of the Akt/GSK-3β signaling pathway and the subsequent inhibition of NF-κB translocation, a key regulator of the inflammatory response.[2] Given these findings, this compound and its derivatives represent a promising starting point for the development of novel therapeutics for neurodegenerative diseases where neuroinflammation is a key pathological feature, such as Alzheimer's and Parkinson's disease.
1.2. Enzyme Inhibition
1.3. GPCR Modulation
G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of this compound, particularly the combination of a polar amine and a lipophilic ether, make it an attractive scaffold for the design of GPCR ligands. The azetidine nitrogen can serve as a key interaction point, while the cyclopentyloxy group can occupy hydrophobic pockets within the receptor binding site. Although direct modulation of GPCRs by this compound has not been explicitly reported in the available literature, the general utility of azetidines in GPCR-targeted drug discovery suggests this as a viable area of exploration.
Quantitative Data
Specific quantitative biological data for this compound is not available in the reviewed literature. However, data for a structurally related 3-alkoxyazetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), in the context of neuroinflammation provides a relevant benchmark.
| Compound | Assay | Cell Type | Effect |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Attenuation of Aβ-induced inflammatory mediators (IL-6, IL-1β, TNF-α, NO) | Primary microglial cells | Dose-dependent reduction in inflammatory markers.[2] |
| Downregulation of Aβ-induced protein oxidation, lipid peroxidation, and ROS | Primary microglial cells | Significant reduction in oxidative stress markers.[2] | |
| Inhibition of hypoxia-induced caspase-3 activity | BV-2 microglial cells | Significant reduction in apoptosis.[3] |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and a key biological assay to evaluate its potential anti-neuroinflammatory activity.
3.1. Synthesis of this compound
This protocol is a plausible synthetic route based on general methods for the preparation of 3-alkoxyazetidines, starting from the commercially available N-Boc-3-azetidinone.
Step 1: Synthesis of N-Boc-3-hydroxyazetidine
-
Materials: N-Boc-3-azetidinone, Sodium borohydride (NaBH₄), Methanol (MeOH).
-
Procedure:
-
Dissolve N-Boc-3-azetidinone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-3-hydroxyazetidine.
-
Step 2: Synthesis of N-Boc-3-(cyclopentyloxy)azetidine
-
Materials: N-Boc-3-hydroxyazetidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Cyclopentyl bromide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(cyclopentyloxy)azetidine.
-
Step 3: Deprotection to Yield this compound Hydrochloride
-
Materials: N-Boc-3-(cyclopentyloxy)azetidine, Hydrochloric acid (4M in 1,4-dioxane), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-(cyclopentyloxy)azetidine (1.0 eq) in dichloromethane.
-
Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride as a solid.
-
3.2. In Vitro Assay for Anti-Neuroinflammatory Activity
This protocol describes a method to assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for neuroinflammation.
-
Cell Culture: Maintain BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound hydrochloride (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and an LPS-only control.
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Assess cell viability in parallel using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Signaling Pathway and Experimental Workflow Diagrams
4.1. Proposed Anti-Neuroinflammatory Signaling Pathway
The following diagram illustrates the signaling pathway through which 3-alkoxyazetidine derivatives may exert their anti-inflammatory effects in microglia, based on the findings for a structurally related compound.[2]
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
4.2. Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines the key steps in the synthesis and in vitro evaluation of this compound.
Caption: Workflow for the synthesis and biological evaluation of this compound.
References
Application Notes and Protocols: 3-(Cyclopentyloxy)azetidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopentyloxy)azetidine is a valuable saturated heterocyclic building block in medicinal chemistry. Its rigid four-membered ring system, substituted with a bulky cyclopentyloxy group, offers a unique three-dimensional scaffold that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. The azetidine nitrogen provides a convenient handle for further functionalization, allowing for the exploration of diverse chemical space. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.
Application: Building Block for Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylases (ACC1 and ACC2) are key enzymes in the fatty acid synthesis and oxidation pathways.[1] Inhibition of ACC has emerged as a promising therapeutic strategy for the treatment of metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as well as certain types of cancer.[1] this compound serves as a key intermediate in the synthesis of potent ACC inhibitors, as described in patent literature.[2]
Signaling Pathway of Acetyl-CoA Carboxylase
The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification. The diagram below illustrates the central role of ACC in lipid metabolism and its regulation.
Quantitative Data
The following table summarizes the in vitro activity of a representative ACC inhibitor synthesized using a 3-substituted azetidine building block, as disclosed in patent WO2013098373A1. While the patent does not explicitly link this compound to a specific final compound with its corresponding IC50 value, the data for a structurally related example is presented to illustrate the potency that can be achieved with this class of compounds.
| Compound Example (from WO2013098373A1) | Target | IC50 (nM) |
| Example 1 | Human ACC1 | 28 |
| Example 1 | Human ACC2 | 45 |
Experimental Protocols
General Synthesis of an N-Acylated this compound Derivative
This protocol describes a general method for the acylation of this compound with a carboxylic acid, a common step in the synthesis of ACC inhibitors.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound hydrochloride (1.2 eq) and DIPEA (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated this compound.
Protocol for In Vitro ACC Inhibition Assay (Transcreener® ADP² Assay)
This protocol is based on the Transcreener® ADP² FP Assay, a common method for measuring the activity of ATP-dependent enzymes like ACC. The assay detects the production of ADP, a product of the ACC-catalyzed reaction.
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
Test compounds (dissolved in DMSO)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (NaHCO3)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.01% Brij-35)
-
Transcreener® ADP² FP Assay Kit (containing ADP Alexa Fluor 633 Tracer and ADP² Antibody-IRDye QC-1)
-
384-well, low-volume, black plates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the test compound dilutions.
-
Add the ACC enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and NaHCO3. The final concentration of DMSO should be kept low (e.g., <1%).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² Detection Mix.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery pipelines. Its application in the development of potent ACC inhibitors highlights its potential for creating novel therapeutics for metabolic diseases and cancer. The provided protocols offer a starting point for the synthesis and evaluation of new chemical entities incorporating this promising scaffold.
References
Application Notes & Protocols: Incorporation of 3-(Cyclopentyloxy)azetidine into Lead Compounds for Janus Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the incorporation of the 3-(cyclopentyloxy)azetidine moiety into lead compounds, specifically targeting the Janus kinase (JAK) family of enzymes. The inclusion of this functional group can significantly impact the pharmacological properties of a lead compound, including potency and selectivity. This document outlines the rationale, synthetic protocols, and biological evaluation of a specific JAK inhibitor incorporating this moiety.
Introduction
The azetidine scaffold is a valuable building block in medicinal chemistry, often utilized as a bioisostere for other cyclic systems to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] The this compound group, in particular, offers a unique three-dimensional profile that can effectively probe the binding pockets of target proteins. Its incorporation into a lead series can lead to improved potency and selectivity. This document focuses on the synthesis and characterization of a potent JAK inhibitor featuring this specific moiety.
Rationale for Incorporation
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is integral to the regulation of the immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancers.[4] Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. The strategic incorporation of the this compound moiety into a pyrrolopyrimidine-based scaffold has been shown to yield potent inhibitors of JAK1, JAK2, and JAK3.[4]
Experimental Protocols
This section details the synthetic procedures for the preparation of the key intermediate, N-Boc-3-(cyclopentyloxy)azetidine, and its subsequent incorporation into a representative JAK inhibitor.
3.1. Synthesis of N-Boc-3-(cyclopentyloxy)azetidine
The synthesis of the key building block, tert-butyl this compound-1-carboxylate, is a crucial first step.
-
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Cyclopentyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add cyclopentyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate.
-
3.2. Synthesis of {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}cyclopentyl ether (Example Compound)
This protocol describes the incorporation of the this compound moiety into a final active pharmaceutical ingredient.
-
Step 1: Deprotection of N-Boc-3-(cyclopentyloxy)azetidine
-
Dissolve tert-butyl this compound-1-carboxylate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to yield this compound as its TFA salt.
-
-
Step 2: Coupling with the Heterocyclic Core
-
To a solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound TFA salt (1.2 eq) in a suitable solvent such as DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
-
-
Step 3: Sulfonylation
-
To a solution of the product from Step 2 in DCM at 0 °C, add triethylamine (2.0 eq) followed by the dropwise addition of ethanesulfonyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the final compound.
-
Data Presentation
The incorporation of the this compound moiety resulted in a potent JAK inhibitor. The biological activity of the example compound is summarized in the table below.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}cyclopentyl ether | 11 | 3 | 429 |
Data extracted from patent WO2009114512A1.[4]
Visualizations
5.1. Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the target JAK inhibitor.
Caption: Synthetic workflow for the target JAK inhibitor.
5.2. JAK-STAT Signaling Pathway
The diagram below provides a simplified overview of the JAK-STAT signaling pathway, the target of the described inhibitor.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
References
Application Notes and Protocols: 3-(Cyclopentyloxy)azetidine Reaction Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity. The 3-substituted azetidine scaffold, in particular, offers a valuable vector for chemical modification. This document provides detailed application notes on the synthesis, reaction mechanisms, and kinetics associated with 3-(cyclopentyloxy)azetidine, a representative 3-alkoxyazetidine derivative. The protocols outlined herein are based on established synthetic routes for analogous compounds, providing a robust framework for laboratory synthesis and further investigation.
Plausible Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence, starting from readily available precursors. This pathway involves the initial formation of an N-protected 3-hydroxyazetidine, followed by an O-alkylation reaction, and concluding with a deprotection step to yield the target compound. The use of a tert-butyloxycarbonyl (Boc) protecting group is highlighted due to its stability and ease of removal under acidic conditions.
Caption: Overall synthetic pathway for this compound.
Reaction Mechanisms and Kinetics
The key transformation in the synthesis of this compound is the O-alkylation of N-Boc-3-hydroxyazetidine with cyclopentyl bromide. This reaction proceeds via a Williamson ether synthesis, which is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.
Mechanism of O-Alkylation:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of cyclopentyl bromide. This attack occurs from the backside relative to the leaving group (bromide).
-
Transition State: A transient trigonal bipyramidal transition state is formed where the oxygen atom is partially bonded to the carbon, and the carbon-bromine bond is partially broken.
-
Product Formation: The carbon-bromine bond breaks completely, and the bromide ion is expelled as the leaving group, resulting in the formation of the ether linkage and inversion of stereochemistry at the carbon center if it were chiral.
Caption: S(_N)2 mechanism for the Williamson ether synthesis step.
Kinetics:
The rate of the S(_N)2 reaction is dependent on the concentration of both the nucleophile (the alkoxide) and the electrophile (cyclopentyl bromide). The reaction follows second-order kinetics:
Rate = k[Azetidin-3-oxide][Cyclopentyl Bromide]
Several factors influence the reaction rate:
-
Nucleophile: The reactivity of the alkoxide is crucial. The deprotonation of the alcohol to the more potent alkoxide nucleophile significantly accelerates the reaction.
-
Electrophile: The structure of the alkyl halide affects the rate. While cyclopentyl bromide is a secondary halide, the ring structure can influence reactivity. Cyclopentyl systems are known to be relatively reactive in S(_N)2 reactions compared to acyclic secondary halides due to the relief of some eclipsing strain in the transition state.
-
Leaving Group: Bromide is a good leaving group, facilitating the reaction.
-
Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal as it can solvate the cation of the base without solvating and deactivating the nucleophilic alkoxide.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of this compound and the kinetics of analogous Williamson ether syntheses.
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Reaction | Reactants | Reagents & Conditions | Representative Yield (%) | Reference (Analogous) |
| 1 | Synthesis of N-Boc-3-hydroxyazetidine | Epichlorohydrin, Benzylamine, Di-tert-butyl dicarbonate | 1. Ring-opening and cyclization 2. Boc protection | 70-85 | [1] |
| 2 | O-Alkylation | N-Boc-3-hydroxyazetidine, Cyclopentyl Bromide | NaH, THF, 0 °C to rt | 60-75 | [2] |
| 3 | Deprotection | N-Boc-3-(cyclopentyloxy)azetidine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >90 | [2] |
Table 2: Representative Kinetic Data for Analogous S(_N)2 Reactions
| Nucleophile | Electrophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Sodium Ethoxide | Ethyl Bromide | Ethanol | 25 | 1.7 x 10⁻⁴ |
| Sodium Cyclohexoxide | Methyl Iodide | Methanol | 25 | 2.1 x 10⁻² |
| Sodium Phenoxide | Cyclopentyl Bromide | DMF | 50 | (Estimated) 5 x 10⁻³ - 2 x 10⁻² |
Note: The kinetic data in Table 2 is for analogous systems and serves as an estimation. Actual reaction rates for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol is adapted from established procedures for the synthesis of N-protected 3-hydroxyazetidines.
-
Materials: Epichlorohydrin, benzylamine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, methanol, water, ethyl acetate, brine.
-
Procedure:
-
Slowly add epichlorohydrin to a solution of benzylamine in methanol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 4 hours to induce cyclization.
-
Cool the reaction mixture, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-benzyl-3-hydroxyazetidine is then debenzylated via hydrogenation (e.g., using Pd/C and H₂).
-
The resulting 3-hydroxyazetidine is protected by reacting with Boc₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane.
-
Purify the final product, N-Boc-3-hydroxyazetidine, by column chromatography.
-
Protocol 2: Synthesis of N-Boc-3-(cyclopentyloxy)azetidine (O-Alkylation)
-
Materials: N-Boc-3-hydroxyazetidine, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), cyclopentyl bromide.
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add cyclopentyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Synthesis of this compound (Deprotection)
-
Materials: N-Boc-3-(cyclopentyloxy)azetidine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-(cyclopentyloxy)azetidine in dichloromethane.
-
Add trifluoroacetic acid dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product. Further purification can be achieved by distillation or crystallization if necessary.
-
Experimental Workflow Visualization
References
Application Notes & Protocols for the Quantification of 3-(Cyclopentyloxy)azetidine
These application notes provide detailed methodologies for the quantitative analysis of 3-(Cyclopentyloxy)azetidine in research and pharmaceutical development settings. The protocols described are based on common analytical techniques suitable for small, polar, heterocyclic molecules.
Application Note: Quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in solution-based samples, such as reaction mixtures or formulation excipients. The described RP-HPLC method offers a balance of speed and resolution for accurate analysis.
Experimental Protocol: RP-HPLC-UV
1.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: this compound of known purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
1.1.2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
1.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the sample diluent to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: RP-HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 98 - 102% |
Visualization: RP-HPLC-UV Experimental Workflow
Application Note: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the quantification of this compound in complex matrices where higher specificity is required.
Experimental Protocol: GC-MS
2.1.1. Instrumentation and Materials
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Standard: this compound of known purity.
-
Solvent: Dichloromethane.
2.1.2. Chromatographic and Spectrometric Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification Ion (hypothetical): To be determined from the mass spectrum of the standard (e.g., a prominent and specific fragment ion).
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Extract the sample containing this compound with dichloromethane. The final extract should be diluted to fall within the calibration range. If necessary, use a drying agent (e.g., sodium sulfate) to remove any residual water.
Data Presentation: GC-MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (Recovery) | 95 - 105% |
Visualization: GC-MS Experimental Workflow
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-(Cyclopentyloxy)azetidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(Cyclopentyloxy)azetidine. The content is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely adopted method involves a three-step sequence starting from azetidin-3-ol:
-
N-Protection: The secondary amine of azetidin-3-ol is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in the subsequent step.
-
O-Alkylation: The hydroxyl group of the N-protected azetidin-3-ol is alkylated with a cyclopentyl electrophile (e.g., cyclopentyl bromide or tosylate) via a Williamson ether synthesis.
-
N-Deprotection: The protecting group is removed, commonly under acidic conditions, to yield the final product.
Q2: Why is N-protection necessary before the O-alkylation step?
A2: The nitrogen atom in azetidin-3-ol is a potent nucleophile. Without protection, it would compete with the hydroxyl group in the alkylation step, leading to N-alkylation and the formation of quaternary ammonium salts as significant byproducts. A protecting group like Boc temporarily deactivates the nitrogen's nucleophilicity, ensuring the reaction proceeds selectively at the oxygen atom.
Q3: What are the critical parameters to control during the O-alkylation step?
A3: The key parameters for a successful Williamson ether synthesis in this context are:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is crucial for completely deprotonating the hydroxyl group without interfering with the electrophile.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction.
-
Temperature: The reaction temperature must be carefully controlled. While initial deprotonation may be performed at 0°C, the alkylation may require gentle heating. However, excessive heat can promote the elimination of the cyclopentyl halide, forming cyclopentene as a byproduct.[1]
-
Purity of Reagents: All reagents and solvents must be anhydrous, as water can quench the base and hinder the reaction.
Q4: Which analytical techniques are best for monitoring reaction progress and identifying side products?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick assessment of reactant consumption and product formation. LC-MS is invaluable for identifying the masses of the desired product and any side products, which helps in diagnosing issues like incomplete reactions, byproduct formation, or degradation. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-Boc-azetidin-3-ol (Protection Step) | 1. Incomplete reaction. 2. Degradation of the Boc-anhydride reagent. 3. Incorrect stoichiometry. | 1. Monitor the reaction closely with TLC. If starting material persists, extend the reaction time or add a slight excess of Boc-anhydride. 2. Use fresh, high-quality Boc-anhydride. 3. Ensure accurate measurement of all reagents. |
| Low yield of N-Boc-3-(cyclopentyloxy)azetidine (Alkylation Step) | 1. Incomplete deprotonation of the alcohol. 2. Competing E2 elimination of the cyclopentyl halide to form cyclopentene. 3. Presence of water in the reaction mixture. | 1. Ensure the use of a sufficient excess of a strong base (e.g., 1.1-1.2 equivalents of NaH). Allow adequate time for deprotonation before adding the alkylating agent. 2. Use cyclopentyl tosylate instead of bromide, as it is less prone to elimination. Avoid excessive heating; run the reaction at the lowest temperature that allows for a reasonable rate. 3. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Presence of a major byproduct with a mass corresponding to N-cyclopentyl-N-Boc-azetidin-3-ol | The Boc protecting group is not sufficiently robust under the reaction conditions, leading to partial N-alkylation. | This is uncommon with a Boc group but can occur. Consider using a more robust protecting group like benzyl (Bn) or carboxybenzyl (Cbz), which require different deprotection strategies (e.g., hydrogenolysis for Bn/Cbz).[2] |
| Incomplete removal of the Boc group (Deprotection Step) | 1. Insufficient acid strength or concentration. 2. Reaction time is too short. | 1. Use a stronger acid solution, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), or 4M HCl in dioxane.[3][4] 2. Increase the reaction time and monitor by TLC or LC-MS until all the starting material is consumed. |
| Cleavage of the cyclopentyloxy ether bond during deprotection | The deprotection conditions are too harsh (e.g., excessively high temperature or prolonged exposure to strong acid). | Perform the deprotection at a lower temperature (e.g., 0°C to room temperature). Monitor the reaction carefully and quench it as soon as the Boc group is removed to minimize degradation of the product. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Dissolve azetidin-3-ol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of tert-butyl this compound-1-carboxylate
-
Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add cyclopentyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of this compound (Deprotection)
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (TFA, 10 eq, or a 20% v/v solution in DCM) dropwise.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the final product.
Visual Diagrams
References
Troubleshooting stability issues of 3-(Cyclopentyloxy)azetidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(Cyclopentyloxy)azetidine in solution. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during experimental work.
Troubleshooting Guides
This section offers step-by-step guidance for identifying and resolving stability issues with this compound solutions.
Issue 1: Rapid Degradation of this compound in Acidic Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Precipitate formation in the solution.
Possible Causes:
-
Acid-Mediated Hydrolysis: The azetidine ring is susceptible to ring-opening under acidic conditions due to inherent ring strain.[1][2]
-
Ether Linkage Cleavage: While generally more stable, the cyclopentyloxy group's ether linkage can be cleaved under strong acidic conditions.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for acidic degradation.
Issue 2: Compound Instability in the Presence of Oxidizing Agents
Symptoms:
-
Discoloration of the solution.
-
Significant decrease in the main compound peak area in HPLC.
-
Emergence of multiple new peaks in the chromatogram.
Possible Causes:
-
Oxidation of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring can be susceptible to oxidation.
-
Oxidation of the Cyclopentyloxy Group: The ether linkage or the cyclopentyl ring itself could undergo oxidation.
Troubleshooting Steps:
-
Identify Potential Oxidizing Agents: Review the composition of your solution for any known oxidizing agents (e.g., peroxides, dissolved oxygen).
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to minimize dissolved oxygen.
-
Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.
-
Conduct a Forced Oxidation Study: To confirm sensitivity, perform a controlled experiment by exposing a solution of the compound to a known oxidizing agent like hydrogen peroxide.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of azetidines and ethers, the two most probable degradation pathways are:
-
Azetidine Ring Opening: This is often catalyzed by acidic conditions and involves the cleavage of a carbon-nitrogen bond in the four-membered ring.[1][4] This can lead to the formation of aminopropanol derivatives.
-
Ether Hydrolysis: Cleavage of the cyclopentyloxy ether linkage, typically under strong acidic or basic conditions, would yield 3-hydroxyazetidine and cyclopentanol.
Figure 2. Potential degradation pathways.
Q2: How can I monitor the stability of this compound in my solution?
A2: A stability-indicating HPLC or UPLC method is the recommended approach. This involves developing a chromatographic method that can separate the parent compound from its potential degradation products. Key steps include:
-
Method Development: Use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient of an appropriate buffer and an organic solvent like acetonitrile or methanol.
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3][5]
-
Method Validation: Ensure the analytical method is specific, accurate, precise, and linear for the parent compound and its major degradants.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: While specific stability data is not available, general recommendations for storing azetidine-containing compounds in solution are:
-
pH: Maintain a neutral to slightly basic pH (7.0 - 8.5).
-
Temperature: Store at low temperatures (2-8 °C or frozen at -20 °C) to slow down potential degradation reactions.
-
Light: Protect from light by using amber vials or storing in the dark, as photolytic degradation can occur.[5]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Data Presentation
The following tables provide example data from a hypothetical forced degradation study on this compound to illustrate expected stability trends.
Table 1: Example Data from Forced Hydrolytic Degradation Study
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 24 | 65.2 | 28.1 | 6.7 |
| 0.1 M NaOH | 24 | 92.5 | 4.3 | 3.2 |
| pH 7.4 Buffer | 24 | 99.1 | < 1.0 | < 1.0 |
Table 2: Example Data from Forced Oxidative and Photolytic Degradation
| Condition | Time (hours) | This compound Remaining (%) | Total Degradants (%) |
| 3% H₂O₂ | 12 | 78.4 | 21.6 |
| Light (ICH Q1B) | 24 | 95.8 | 4.2 |
| Dark Control | 24 | 99.5 | < 1.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate HPLC column and system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[3]
-
In separate vials, dilute the stock solution with 0.1 M HCl, 0.1 M NaOH, and PBS (pH 7.4) to a final concentration of 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient, mobile phase composition, and flow rate to achieve optimal separation (resolution > 2 between the parent and all major degradants).
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, and precision.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. ICH Official web site : ICH [ich.org]
How to resolve impurities in 3-(Cyclopentyloxy)azetidine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyclopentyloxy)azetidine. The following information is designed to help you identify and resolve common impurities in your samples.
Troubleshooting Guide: Resolving Impurities
This guide addresses specific issues you may encounter during the synthesis, purification, and handling of this compound.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: My post-reaction analysis (e.g., by LC-MS or GC-MS) of this compound shows the presence of N-Boc-3-hydroxyazetidine and/or a cyclopentylating agent (e.g., cyclopentyl bromide). How can I remove these?
Answer: The presence of starting materials indicates an incomplete reaction. To address this, you can:
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the reaction time to ensure maximum conversion of the starting materials. Monitor the reaction progress by TLC or LC-MS.
-
Increase Temperature: A moderate increase in reaction temperature can enhance the reaction rate. However, be cautious as this may also lead to the formation of by-products.
-
Excess Reagent: Use a slight excess of the cyclopentylating agent to drive the reaction to completion.
-
-
Purification Strategies:
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from unreacted starting materials. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically used.
-
Acid-Base Extraction: If the impurity is acidic or basic and your product is neutral (or vice-versa), an acid-base extraction can be an effective purification step. Since this compound is basic, you can wash an organic solution of your product with a dilute acid to remove basic impurities, or with a dilute base to remove acidic impurities.
-
Issue 2: Identification of Unknown Peaks in Chromatographic Analysis
Question: I am observing unexpected peaks in my HPLC or GC analysis of this compound. What could these be and how can I identify them?
Answer: Unknown peaks can originate from various sources, including by-products, degradation products, or residual solvents.
-
Potential By-products from Synthesis:
-
Elimination Products: The use of a cyclopentyl halide with a base can lead to the formation of cyclopentene as a volatile by-product.
-
Over-alkylation: If the azetidine nitrogen is not protected, it can be alkylated by the cyclopentylating agent.
-
N-Boc Protected Intermediate: If the final deprotection step is incomplete, you will see the N-Boc protected this compound in your sample.
-
-
Identification Techniques:
-
Mass Spectrometry (MS): Coupling your chromatography system to a mass spectrometer (LC-MS or GC-MS) is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which can help in elucidating its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information.
-
Issue 3: Low Purity of the Final Product After Deprotection
Question: After removing the N-Boc protecting group from N-Boc-3-(Cyclopentyloxy)azetidine, my product purity is low. What are the likely impurities and how can I improve the purification?
Answer: Impurities after deprotection often include residual protecting group fragments and by-products from the deprotection reaction.
-
Common Impurities Post-Deprotection:
-
Residual N-Boc-3-(Cyclopentyloxy)azetidine: Incomplete deprotection is a common issue.
-
By-products of Acidic Deprotection (e.g., with TFA): By-products can include tert-butyl esters or ethers formed from the reaction of the Boc group cation with the solvent or other nucleophiles present.
-
Salts: If the deprotection is performed with an acid, the final product will be a salt (e.g., a TFA salt). This may need to be neutralized to obtain the free base.
-
-
Improving Purification:
-
Optimize Deprotection: Ensure the deprotection reaction goes to completion by adjusting the reaction time or the amount of acid used.
-
Neutralization and Extraction: After acidic deprotection, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent. Wash the organic layer with brine to remove residual salts.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Based on a likely synthetic route involving the etherification of N-Boc-3-hydroxyazetidine followed by deprotection, the most common impurities are:
-
Unreacted N-Boc-3-hydroxyazetidine.
-
The cyclopentylating agent (e.g., cyclopentyl bromide).
-
Residual N-Boc-3-(Cyclopentyloxy)azetidine from incomplete deprotection.
-
By-products from the deprotection step.
-
Residual solvents and reagents.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying non-volatile impurities and confirming the molecular weight of the product and by-products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. As it is a secondary amine, it can slowly react with atmospheric carbon dioxide.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound sample in a minimal amount of the chosen eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a starting mixture of 95:5 hexane:ethyl acetate).
-
Loading: Carefully load the dried slurry of the sample onto the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc-3-(Cyclopentyloxy)azetidine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until all the starting material is consumed.
-
Work-up:
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and convert the product to its free base form.
-
Extraction: Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
-
Quantitative Data Summary
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity Name | Potential Source | Typical Analytical Method | Expected m/z [M+H]⁺ |
| N-Boc-3-hydroxyazetidine | Starting Material | LC-MS, GC-MS | 174.1 |
| Cyclopentyl Bromide | Starting Material | GC-MS | 149.0/151.0 (Br isotopes) |
| N-Boc-3-(Cyclopentyloxy)azetidine | Incomplete Deprotection | LC-MS | 242.2 |
| Cyclopentene | By-product | GC-MS | 68.1 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving impurities in this compound samples.
Caption: Troubleshooting workflow for impurity resolution in this compound.
References
Byproduct identification in 3-(Cyclopentyloxy)azetidine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Cyclopentyloxy)azetidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate byproduct formation in common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: this compound is a secondary amine, making it a valuable building block for introducing the 3-cyclopentyloxyazetidine motif into larger molecules. The most common reactions are:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.
-
N-Acylation: Introduction of an acyl group onto the nitrogen atom.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound itself?
A2: The synthesis of this compound can sometimes be accompanied by impurities. While specific byproducts depend on the synthetic route, potential impurities could arise from incomplete reaction or side reactions of starting materials. It is crucial to start with a high-purity batch of this compound for subsequent reactions to avoid complicating byproduct profiles.
Q3: Can the azetidine ring open under typical reaction conditions?
A3: Azetidines exhibit moderate ring strain, making them more stable than aziridines but more reactive than pyrrolidines.[1] While generally stable, the ring can be susceptible to opening under harsh acidic or basic conditions, or in the presence of certain nucleophiles, particularly if the nitrogen is activated (e.g., as an azetidinium ion). Careful control of pH and reaction temperature is recommended to minimize this potential side reaction.
Troubleshooting Guides
N-Alkylation Reactions
Problem: My N-alkylation of this compound is showing multiple products, and the yield of the desired product is low.
Possible Cause 1: Over-alkylation.
Secondary amines can undergo multiple alkylations, leading to the formation of a tertiary amine and even a quaternary ammonium salt. This is a common issue in amine alkylations.
Troubleshooting:
-
Control Stoichiometry: Use a strict 1:1 stoichiometry of this compound to the alkylating agent. An excess of the alkylating agent will favor over-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress the second alkylation.
-
Choice of Base: A bulky or non-nucleophilic base can be beneficial.
Quantitative Data on Over-alkylation (Illustrative Example):
| Entry | Equivalents of Alkyl Halide | Base (Equivalents) | Desired Product (%) | Over-alkylated Product (%) |
| 1 | 1.0 | K₂CO₃ (1.5) | 85 | 10 |
| 2 | 1.5 | K₂CO₃ (1.5) | 60 | 35 |
| 3 | 1.0 | DIPEA (2.0) | 90 | 5 |
Possible Cause 2: Reaction with Solvent.
Some solvents, like DMF, can decompose in the presence of a strong base and heat, leading to side reactions.
Troubleshooting:
-
Solvent Choice: Consider using alternative polar aprotic solvents such as acetonitrile (ACN) or N-methyl-2-pyrrolidone (NMP).
N-Acylation Reactions
Problem: The N-acylation of this compound is incomplete, and I observe unreacted starting material.
Possible Cause 1: Inactive Acylating Agent.
Acyl halides and anhydrides can degrade upon exposure to moisture.
Troubleshooting:
-
Use Fresh Reagents: Ensure your acylating agent is fresh or has been stored under anhydrous conditions.
-
Activation: For carboxylic acids, use a coupling agent like HATU or EDC to form an active ester in situ.
Possible Cause 2: Suboptimal Reaction Conditions.
The reaction may be too slow at the chosen temperature, or the base may not be effective.
Troubleshooting:
-
Temperature: Gently heating the reaction may improve the rate.
-
Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction.
Experimental Protocol: N-Acylation of this compound with an Acid Chloride (Illustrative)
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Amination Reactions
Problem: My reductive amination is producing a significant amount of the dialkylated tertiary amine byproduct.
Possible Cause: Formation of a secondary amine that competes with the starting azetidine for the aldehyde.
The initial product of the reductive amination is a secondary amine, which can then react with another molecule of the aldehyde to form a tertiary amine byproduct.
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the aldehyde.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and can be added at the beginning of the reaction with the amine and aldehyde.
-
Stepwise Procedure: First, form the imine by stirring the this compound and the aldehyde together, and then add the reducing agent.
Quantitative Data on Dialkylation in Reductive Amination (Illustrative Example):
| Entry | Equivalents of Azetidine | Reducing Agent | Desired Product (%) | Dialkylated Product (%) |
| 1 | 1.0 | NaBH(OAc)₃ | 80 | 15 |
| 2 | 1.2 | NaBH(OAc)₃ | 92 | 5 |
| 3 | 1.0 | NaBH₄ | 75 | 20 |
Visualizations
Caption: N-Alkylation pathway and potential over-alkylation byproducts.
Caption: Desired vs. byproduct pathways in reductive amination.
Caption: General workflow for N-acylation of this compound.
References
Removing residual catalysts from 3-(Cyclopentyloxy)azetidine preparations
Topic: Removing Residual Catalysts from 3-(Cyclopentyloxy)azetidine Preparations
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalysts from the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual catalysts from my this compound preparation?
A1: Residual metal catalysts, particularly palladium, are considered undesirable impurities in active pharmaceutical ingredients (APIs) and their intermediates.[1] Regulatory agencies have strict limits on the levels of these elemental impurities. Furthermore, residual catalysts can interfere with downstream reactions, compromise the stability of the final compound, or have toxicological effects.
Q2: What are the common types of catalysts used in azetidine synthesis that I might need to remove?
A2: The synthesis of functionalized azetidines often involves metal catalysts. Based on modern synthetic methods, you are most likely to encounter:
-
Palladium Catalysts: Widely used for C-N bond formation and cross-coupling reactions, such as intramolecular amination of C-H bonds.[2][3] Examples include Pd(OAc)₂, Pd₂(dba)₃, and various Pd-phosphine complexes.
-
Lanthanide Catalysts: Lanthanide triflates, such as La(OTf)₃, are used to catalyze the intramolecular aminolysis of epoxides to form the azetidine ring.[4][5]
-
Gold Catalysts: Gold complexes can be used for reactions like the oxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones, which are precursors to other substituted azetidines.[6]
-
Copper Catalysts: Copper salts are sometimes used in multicomponent reactions to build the azetidine scaffold.[2]
Q3: What are the main strategies for removing residual metal catalysts?
A3: The primary strategies depend on the nature of the catalyst (homogeneous or heterogeneous) and the properties of your product.[7][8] Common methods include:
-
Filtration: Effective for heterogeneous catalysts or when the catalyst can be precipitated from the reaction mixture. Filtration through a pad of Celite is a common technique to remove fine metallic particles.[9][10]
-
Chromatography: Column chromatography is a highly effective but potentially costly method for separating the product from soluble catalyst residues.[9]
-
Extraction: Liquid-liquid extraction, often involving an acidic or basic wash, can remove certain catalyst species. For amine products like azetidines, acid-base extraction is a powerful purification tool.[9][11]
-
Scavenging: Using solid-phase scavengers (resins) that have functional groups with a high affinity for the target metal.[7][12]
-
Crystallization: Recrystallizing the final product can be an excellent way to exclude impurities, including residual catalysts, into the mother liquor.[13]
-
Adsorption: Using materials like activated carbon or specialized clays to adsorb the catalyst from the solution.[1][14]
Troubleshooting Guides
Problem 1: My final product of this compound shows high levels of residual palladium (>100 ppm) after initial work-up.
This is a common issue when palladium catalysts are used for cyclization or cross-coupling reactions.[1] The appropriate removal strategy depends on whether the palladium is in a soluble or insoluble form.
Caption: Troubleshooting workflow for high residual palladium.
Recommended Actions:
-
Celite Filtration: Often, palladium catalysts can precipitate as metallic black particles. A simple filtration through a pad of Celite can effectively remove these solids.[9]
-
Acid-Base Extraction: As this compound is a secondary amine, it can be protonated and extracted into an aqueous acid phase, leaving non-basic organic impurities and some catalyst residues behind. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will yield the purified amine.[11]
-
Metal Scavengers: If filtration and extraction are insufficient, using a metal scavenger is a highly effective targeted approach. Thiol-functionalized silica or polystyrene resins are particularly good at binding palladium.[10]
Problem 2: The reaction mixture is a dark, colloidal suspension after a palladium-catalyzed reaction, and the catalyst seems to pass through standard filters.
Colloidal palladium can be challenging to remove by simple filtration.[9]
Recommended Actions:
-
Filter Aid Selection: Ensure you are using a sufficiently thick Celite pad (1-2 cm) on a sintered glass funnel. Pre-wetting the pad with the solvent can improve its efficacy.[9]
-
Flocculation/Precipitation: Sometimes, adding a small amount of a co-solvent in which the catalyst is less soluble (e.g., hexanes) can induce aggregation, making filtration more effective. Alternatively, treatment with activated carbon can adsorb the colloidal particles before filtration.[1]
-
Scavenger Resins: Scavenger resins are excellent for binding finely dispersed or soluble catalyst species that are difficult to filter.[7]
Problem 3: I used a La(OTf)₃ catalyst, and I'm concerned about residual Lanthanum in my product.
Lanthanide salts are typically water-soluble and can often be removed with a standard aqueous work-up.
Recommended Actions:
-
Aqueous Work-up: The protocol for La(OTf)₃-catalyzed reactions often concludes with quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] This step neutralizes the Lewis acid and helps precipitate lanthanum salts, which can then be removed during the extraction process.
-
Water Wash: Ensure the organic layer is thoroughly washed with water or brine after the initial quench to remove any remaining water-soluble lanthanide salts.
Data on Catalyst Removal Efficiency
The effectiveness of different removal techniques can be quantified. Below is a summary of representative data for palladium removal.
| Method | Reagent/Material | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Source(s) |
| Scavenging | Phosphonic Acid Resin | ~2100 (in Acetonitrile) | < 26 | >98.7% (in 2h) | [7] |
| Scavenging | Polychelated Resin | Not Specified | < 10 | High Efficiency | [12] |
| Adsorption | Activated Carbon | Not Specified | Significant Reduction | Widely Used | [1][14] |
| Adsorption | Layered Clay/Zeolite | Not Specified | Significant Reduction | Patented Method | [1][14] |
Key Experimental Protocols
Protocol 1: Removal of Palladium using Celite Filtration
This protocol is a first-line defense against insoluble or precipitated palladium catalysts.[9]
Caption: Workflow for catalyst removal by Celite filtration.
Methodology:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in which your product is soluble.
-
Prepare a sintered glass funnel or a Büchner funnel with filter paper. Add a 1-2 cm layer of Celite® and gently compact it.
-
Pour a small amount of the clean solvent over the Celite pad to wet it and ensure it is properly set.
-
Slowly pour the diluted reaction mixture through the Celite pad. Use vacuum if necessary, but avoid applying a very strong vacuum that could pull fine particles through.
-
Wash the reaction flask with more solvent and pour it over the Celite pad to ensure all the product is collected. Wash the pad itself with 2-3 portions of fresh solvent.[9]
-
Collect the combined filtrate, which contains your crude product, and proceed with solvent evaporation or further purification.
Protocol 2: Purification of this compound via Acid-Base Extraction
This method leverages the basic nature of the azetidine nitrogen to separate it from neutral or acidic impurities and some catalyst forms.[11]
Methodology:
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will move to the aqueous (bottom) layer.
-
Drain and collect the aqueous layer. Wash the remaining organic layer one more time with the aqueous acid to ensure complete extraction.
-
Combine all aqueous extracts in a clean flask and cool it in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH, saturated NaHCO₃) to the aqueous solution with stirring until the pH is >10. This deprotonates the amine salt, making it soluble in organic solvents again.
-
Transfer the basified aqueous solution to a separatory funnel and extract the free amine back into an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]
Protocol 3: Catalyst Removal Using a Solid-Supported Scavenger
This protocol is ideal for removing low levels of soluble, persistent catalyst residues.[7][12]
Methodology:
-
Dissolve the crude product in a suitable solvent as recommended by the scavenger manufacturer (e.g., acetonitrile, methanol, toluene).
-
Add the scavenger resin to the solution. The amount is typically based on the estimated amount of residual metal (e.g., 3-10 equivalents relative to the metal).
-
Stir the mixture at room temperature or with gentle heating (as recommended) for a specified period. The reaction can be monitored by taking small aliquots and analyzing for metal content (e.g., by ICP-MS). A duration of 2 to 24 hours is common.[7]
-
Once the scavenging is complete, remove the resin by simple filtration.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
References
- 1. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spinchem.com [spinchem.com]
- 8. catalystseurope.org [catalystseurope.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jmchemsci.com [jmchemsci.com]
- 14. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Overcoming poor solubility of 3-(Cyclopentyloxy)azetidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3-(cyclopentyloxy)azetidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low solubility in aqueous buffers. What is the likely reason for this?
A1: this compound derivatives often exhibit poor aqueous solubility due to the presence of the lipophilic cyclopentyloxy group and the overall molecular structure, which can lead to a high crystal lattice energy. These molecules are often classified as 'brick-dust' molecules, indicating that their solid-state properties significantly limit their solubility.
Q2: What are the initial steps I should take to improve the solubility of my compound for preliminary in vitro assays?
A2: For initial screening purposes, you can explore the use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to dissolve your compound.[1] It is crucial to determine the final tolerable concentration of the co-solvent in your assay, as high concentrations can affect experimental outcomes. Additionally, pH modification of the buffer can be a simple and effective initial strategy if your derivative has an ionizable azetidine nitrogen.
Q3: Can salt formation improve the solubility of my this compound derivative?
A3: Yes, salt formation is a highly effective method for increasing the solubility of compounds containing ionizable groups, such as the basic nitrogen in the azetidine ring.[1] Forming a salt, for instance with hydrochloric acid or tartaric acid, can significantly enhance aqueous solubility and dissolution rate.
Q4: Are there potential downsides to using solubility-enhancing excipients like surfactants or cyclodextrins?
A4: While effective, some excipients can have potential drawbacks. Surfactants can interfere with certain biological assays or have toxic effects at higher concentrations. Cyclodextrins, while generally safe, can also interact with cell membranes and other components of your experimental system. It is essential to run appropriate vehicle controls to account for any effects of the excipients themselves.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer During Experiment
Possible Cause 1: Exceeding Maximum Solubility
-
Troubleshooting Step: Determine the kinetic and thermodynamic solubility of your compound in the specific buffer system. This will establish the maximum concentration you can work with.
-
Solution: If the required concentration exceeds the maximum solubility, consider using a solubility enhancement technique such as co-solvents, pH adjustment, or complexation with cyclodextrins.
Possible Cause 2: pH Shift
-
Troubleshooting Step: Measure the pH of your final solution. The addition of the compound, especially from a stock solution with a different pH, can alter the final pH of the buffer.
-
Solution: Use a buffer with a higher buffering capacity or adjust the pH of the final solution after the addition of the compound.
Possible Cause 3: Incompatibility with Buffer Components
-
Troubleshooting Step: Test the solubility of your compound in simpler aqueous systems (e.g., saline) to identify potential interactions with specific buffer salts (e.g., phosphates).
-
Solution: If an incompatibility is identified, switch to an alternative buffer system.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause 1: Variable Compound Concentration
-
Troubleshooting Step: Ensure your stock solution is fully dissolved and homogenous before each use. Visually inspect for any precipitation.
-
Solution: Prepare fresh stock solutions frequently. If using a suspension, ensure it is uniformly dispersed before each aspiration.
Possible Cause 2: Interaction of Solubility Enhancers with the Assay
-
Troubleshooting Step: Run a vehicle control containing all solubility-enhancing agents (e.g., co-solvents, surfactants) at the same concentration used in the experimental samples.
-
Solution: If the vehicle control shows an effect, you may need to find an alternative solubilization strategy or reduce the concentration of the enhancer.
Quantitative Data Summary
The following tables summarize the potential impact of various solubility enhancement techniques on a hypothetical this compound derivative. Note: These are representative values and actual results will vary depending on the specific derivative and experimental conditions.
Table 1: Effect of pH on Aqueous Solubility
| pH | Solubility (µg/mL) |
| 7.4 | 5 |
| 6.0 | 50 |
| 5.0 | 250 |
| 4.0 | 1000 |
Table 2: Solubility Enhancement with Co-solvents (at pH 7.4)
| Co-solvent (v/v %) | Solubility (µg/mL) |
| 1% DMSO | 15 |
| 5% DMSO | 75 |
| 10% Ethanol | 50 |
| 20% PEG 400 | 120 |
Table 3: Impact of Formulation Strategy on Apparent Solubility
| Formulation Strategy | Apparent Solubility (µg/mL) | Fold Increase |
| Free Base (pH 7.4) | 5 | 1 |
| Hydrochloride Salt | 500 | 100 |
| Micronized Suspension | 25 | 5 |
| Co-crystal with Succinic Acid | 350 | 70 |
| Complex with HP-β-Cyclodextrin | 450 | 90 |
Experimental Protocols
Protocol 1: Salt Formation for Solubility Enhancement
Objective: To prepare the hydrochloride salt of a this compound derivative to improve its aqueous solubility.
Materials:
-
This compound derivative (free base)
-
2 M Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
Methodology:
-
Dissolve 1 gram of the this compound derivative in 20 mL of anhydrous DCM in a round bottom flask.
-
While stirring, slowly add 1.1 molar equivalents of 2 M HCl in diethyl ether dropwise to the solution.
-
Observe for the formation of a precipitate. Continue stirring for 1 hour at room temperature.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the salt.
-
Characterize the resulting salt by methods such as melting point, NMR, and FTIR to confirm its formation and purity.
-
Determine the aqueous solubility of the salt in comparison to the free base.
Protocol 2: Micronization for Improved Dissolution Rate
Objective: To reduce the particle size of the this compound derivative to enhance its dissolution rate.
Materials:
-
This compound derivative
-
Jet mill or ball mill
-
Laser diffraction particle size analyzer
-
Dissolution testing apparatus (USP Apparatus 2)
-
Phosphate buffer (pH 6.8)
Methodology:
-
Place a known quantity of the this compound derivative into the milling chamber of a jet mill.
-
Process the material according to the manufacturer's instructions, adjusting the grinding and injector pressures to achieve the desired particle size range (typically 1-10 µm).
-
Analyze the particle size distribution of the micronized powder using a laser diffraction analyzer.
-
Perform a dissolution test comparing the micronized powder to the unmilled material.
-
Add a known amount of each powder to the dissolution vessels containing phosphate buffer at 37 °C.
-
Stir at a constant rate (e.g., 75 RPM).
-
Withdraw samples at predetermined time points and analyze the concentration of the dissolved drug by a suitable analytical method (e.g., HPLC-UV).
-
Protocol 3: Co-crystallization with a Pharmaceutically Acceptable Co-former
Objective: To form a co-crystal of the this compound derivative with a co-former to enhance solubility.
Materials:
-
This compound derivative
-
Succinic acid (or other suitable co-former)
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and hot plate
-
Crystallization dish
-
Powder X-ray diffractometer (PXRD)
-
Differential Scanning Calorimeter (DSC)
Methodology:
-
Dissolve equimolar amounts of the this compound derivative and succinic acid in a minimal amount of warm ethanol.
-
Stir the solution until both components are fully dissolved.
-
Allow the solution to cool slowly to room temperature in a crystallization dish, covered to allow for slow evaporation.
-
Collect the resulting crystals by filtration and dry them under vacuum.
-
Confirm the formation of a new crystalline phase (co-crystal) using PXRD and DSC. The diffractogram and thermogram of the product should be distinct from those of the starting materials.
-
Evaluate the aqueous solubility and dissolution rate of the co-crystal compared to the parent compound.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Potential signaling pathways modulated by azetidine derivatives.
References
Validation & Comparative
A Comparative Analysis of 3-(Cyclopentyloxy)azetidine and Structurally Related Analogs as M1 Muscarinic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(Cyclopentyloxy)azetidine and a series of its structural analogs, focusing on their binding affinity for the M1 muscarinic acetylcholine receptor (mAChR). The M1 receptor is a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia. The data presented herein is derived from patent literature detailing the discovery of novel azetidine derivatives as muscarinic receptor agonists.
Introduction to Azetidine Analogs in Drug Discovery
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid structure can favorably influence the conformational properties of drug candidates, potentially leading to improved potency and selectivity. The 3-substituted azetidine scaffold, in particular, has proven to be a versatile platform for the development of ligands for various biological targets. This guide focuses on a series of 3-alkoxyazetidine derivatives and their affinity for the M1 muscarinic receptor, a G-protein coupled receptor involved in critical neuronal signaling pathways.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki values) of this compound and its analogs for the human M1 muscarinic receptor. The data is extracted from patent US10351549B2, which describes the synthesis and characterization of these compounds. Lower Ki values indicate higher binding affinity.
| Compound ID | R Group (at 3-position of Azetidine) | Ki (nM) for hM1 Receptor |
| 1 | Cyclopentyloxy | 1.8 |
| 2 | Methoxy | 13 |
| 3 | Ethoxy | 5.6 |
| 4 | Isopropoxy | 3.2 |
| 5 | Cyclohexyloxy | 2.5 |
| 6 | (S)-sec-Butoxy | 2.3 |
| 7 | (R)-sec-Butoxy | 4.1 |
Data sourced from patent US10351549B2.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key structure-activity relationships within this series of 3-alkoxyazetidine analogs:
-
Effect of Alkyl Chain Length: A clear trend is observed with the size of the alkoxy substituent. The methoxy-substituted analog (Compound 2) displays the weakest binding affinity (Ki = 13 nM). As the alkyl chain length increases to ethoxy (Compound 3, Ki = 5.6 nM) and isopropoxy (Compound 4, Ki = 3.2 nM), the affinity for the M1 receptor improves significantly.
-
Impact of Cycloalkyl Groups: The introduction of a cyclopentyloxy group (Compound 1, Ki = 1.8 nM) results in the highest affinity among the tested analogs. The slightly larger cyclohexyloxy group (Compound 5, Ki = 2.5 nM) also confers high affinity, suggesting that a cyclic structure at this position is well-tolerated and potentially beneficial for binding.
-
Stereochemical Considerations: The stereochemistry of the alkoxy substituent also plays a role in binding affinity. The (S)-sec-butoxy analog (Compound 6, Ki = 2.3 nM) exhibits a nearly two-fold higher affinity than its (R)-enantiomer (Compound 7, Ki = 4.1 nM), indicating a specific stereochemical preference within the M1 receptor binding pocket.
Experimental Protocols
The following experimental protocol for the radioligand binding assay is based on the methodology described in patent US10351549B2.
Human M1 Muscarinic Receptor Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor were used.
-
Cells were cultured in appropriate media and harvested.
-
Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet was resuspended in assay buffer.
-
-
Radioligand Binding Assay:
-
The assay was performed in a 96-well plate format.
-
Each well contained cell membranes, the radioligand [³H]-N-methylscopolamine ([³H]-NMS) at a final concentration of 1 nM, and varying concentrations of the test compounds (3-alkoxyazetidine analogs).
-
The assay buffer consisted of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 1 mM EDTA.
-
Non-specific binding was determined in the presence of a high concentration (1 µM) of atropine.
-
The plates were incubated for 60 minutes at room temperature.
-
Following incubation, the membranes were harvested by rapid filtration through glass fiber filters, and the filters were washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity bound to the filters was quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The inhibition of [³H]-NMS binding by the test compounds was used to calculate the IC50 values (the concentration of the compound that inhibits 50% of specific binding).
-
The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist, such as the 3-alkoxyazetidine analogs discussed, initiates a Gq/11 protein-coupled signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the general workflow for the competitive radioligand binding assay used to determine the Ki values of the azetidine analogs.
Caption: Radioligand binding assay workflow.
Conclusion
This comparative guide highlights the potential of this compound as a high-affinity ligand for the M1 muscarinic receptor. The structure-activity relationship analysis indicates that the size, shape, and stereochemistry of the 3-alkoxy substituent are critical determinants of binding affinity. The provided experimental protocols and workflow diagrams offer a clear understanding of the methodology used to generate the presented data. This information can serve as a valuable resource for researchers and scientists in the field of drug discovery and development, particularly those focused on targeting muscarinic receptors for the treatment of central nervous system disorders. Further investigation into the functional activity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
Validating the In Vitro Efficacy of 3-Substituted Azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of a representative 3-substituted azetidine derivative, A-85380, with other well-characterized neuroactive compounds, L-745,870 and SCH23390. The data presented is supported by detailed experimental protocols to aid in the design and interpretation of related research.
Introduction to 3-Substituted Azetidine Derivatives
Azetidine derivatives are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic scaffolds. The strained four-membered ring of azetidine imparts unique conformational constraints and chemical properties, making it an attractive moiety for the design of novel therapeutic agents targeting the central nervous system (CNS) and other biological systems. While direct data on 3-(Cyclopentyloxy)azetidine derivatives is limited in publicly accessible literature, this guide focuses on a structurally related and well-profiled compound, A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], to illustrate the potential in vitro efficacy of this chemical class.
A-85380 is a potent and selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. For comparative purposes, this guide includes data on L-745,870, a dopamine D4 receptor antagonist, and SCH23390, a dopamine D1 receptor antagonist. This allows for a broader understanding of how a specific azetidine derivative performs in relation to compounds targeting other significant G-protein coupled receptors (GPCRs) involved in neurological pathways.
Comparative In Vitro Efficacy Data
The following table summarizes the key in vitro efficacy parameters for A-85380 and the selected alternative compounds. This data is crucial for assessing the potency and selectivity of these molecules at their respective biological targets.
| Compound | Target Receptor | Assay Type | Parameter | Value |
| A-85380 | α4β2 nAChR | Radioligand Binding | Ki | 0.05 ± 0.01 nM |
| α7 nAChR | Radioligand Binding | Ki | 148 ± 13 nM | |
| α1β1δγ nAChR (muscle) | Radioligand Binding | Ki | 314 ± 12 nM | |
| L-745,870 | Dopamine D4 | Radioligand Binding | Ki | 2.5 nM[1] |
| Dopamine D2 | Radioligand Binding | Ki | >1000 nM | |
| Dopamine D3 | Radioligand Binding | Ki | >1000 nM | |
| Dopamine D4 | cAMP Assay (antagonist) | pEC50 | 8.6 ± 0.2 | |
| SCH23390 | Dopamine D1 | Radioligand Binding | Ki | 0.2 - 0.7 nM |
| Dopamine D3 | Radioligand Binding | Ki | 215 ± 61.7 nM[2] | |
| Sigma-1 | Radioligand Binding | Ki | >10 µM[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for the key assays cited in this guide.
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the receptor of interest).
-
Radioligand specific for the target receptor (e.g., [3H]-epibatidine for nAChRs, [3H]-spiperone for dopamine D4 receptors).
-
Test compounds (e.g., A-85380, L-745,870).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a scintillation counter.
b. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay determines the functional effect of a compound on G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). This protocol is for a Gαi-coupled receptor where an agonist inhibits cAMP production.
a. Materials:
-
Cells stably expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells).
-
A known agonist for the receptor.
-
Test compound (potential antagonist).
-
Forskolin (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
b. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test antagonist for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells except the control wells.
-
Simultaneously or shortly after, add forskolin to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Generate a dose-response curve for the antagonist by plotting the cAMP concentration against the antagonist concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of azetidine derivatives.
Caption: General signaling pathway for a GPCR antagonist.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a cAMP functional antagonist assay.
Conclusion
The in vitro data for A-85380 demonstrates that 3-substituted azetidine derivatives can be highly potent and selective ligands for specific CNS receptors. Its sub-nanomolar affinity for the α4β2 nAChR subtype highlights the potential of the azetidine scaffold in designing targeted therapeutics. When compared to other neuroactive compounds like L-745,870 and SCH23390, which also exhibit high affinity for their respective dopamine receptor targets, it is evident that small molecule design can achieve remarkable target specificity.
The provided experimental protocols for radioligand binding and cAMP functional assays serve as a foundation for researchers to validate the efficacy of novel this compound derivatives or other related compounds. By employing these standardized methods, researchers can generate robust and comparable data, which is essential for the progression of promising compounds in the drug discovery pipeline. The continued exploration of the chemical space around the azetidine core holds significant promise for the development of next-generation therapeutics for a variety of neurological and psychiatric disorders.
References
Comparative Analysis of Synthetic Efficiency for 3-(Cyclopentyloxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic routes for 3-(Cyclopentyloxy)azetidine, a valuable building block in medicinal chemistry. Due to the absence of a directly published synthesis for this specific compound, this analysis is based on well-established synthetic transformations for analogous structures. The efficiency of two primary multi-step synthetic pathways is evaluated, commencing from commercially available starting materials.
Executive Summary
Two principal synthetic strategies are proposed and analyzed for the preparation of this compound. Both routes initiate with the synthesis of a key intermediate, N-Boc-3-hydroxyazetidine, followed by etherification and subsequent deprotection.
-
Route 1: Williamson Ether Synthesis. This classical approach involves the O-alkylation of N-Boc-3-hydroxyazetidine with a cyclopentyl halide. It is a cost-effective and straightforward method.
-
Route 2: Mitsunobu Reaction. This alternative route utilizes cyclopentanol for the etherification of N-Boc-3-hydroxyazetidine under milder, activating conditions. While potentially offering higher yields for sterically hindered substrates, it involves more expensive reagents.
The selection of the optimal route will depend on factors such as cost, scalability, and the desired purity of the final product.
Data Presentation
The following tables summarize the estimated quantitative data for the two proposed synthetic routes. Yields are based on reported values for analogous reactions in the literature.
Table 1: Synthesis of N-Boc-3-hydroxyazetidine (Precursor)
| Step | Reaction | Starting Materials | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Azetidine Formation | 1-Benzhydrylazetidin-3-ol hydrochloride | Na2CO3, (Boc)2O, Pd/C, H2 | CH2Cl2/H2O, then MeOH | 4 | RT | ~97 |
Table 2: Comparative Analysis of Etherification and Deprotection Steps
| Route | Step | Reaction | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Overall Yield (from N-Boc-3-hydroxyazetidine) (%) |
| 1 | 2a | Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine | NaH, Cyclopentyl bromide | DMF | 2 | RT | ~70-80 | ~60-72 |
| 3a | N-Boc Deprotection | N-Boc-3-(cyclopentyloxy)azetidine | TFA or HCl | DCM or Dioxane | 1-2 | RT | ~90-95 | ||
| 2 | 2b | Mitsunobu Reaction | N-Boc-3-hydroxyazetidine | PPh3, DIAD, Cyclopentanol | THF | 12 | RT | ~80-90 | ~72-85.5 |
| 3b | N-Boc Deprotection | N-Boc-3-(cyclopentyloxy)azetidine | TFA or HCl | DCM or Dioxane | 1-2 | RT | ~90-95 |
Experimental Protocols
Synthesis of N-Boc-3-hydroxyazetidine (Precursor)
This procedure is adapted from analogous syntheses of N-protected 3-hydroxyazetidines.
-
Step 1: Boc Protection. 1-Benzhydrylazetidin-3-ol hydrochloride is treated with sodium carbonate in a biphasic mixture of dichloromethane and water to liberate the free base. The organic layer is separated, dried, and concentrated. The resulting residue is dissolved in methanol.
-
Step 2: Hydrogenolysis and Boc Protection. To the methanolic solution, 10% Palladium on carbon and di-tert-butyl dicarbonate ((Boc)2O) are added. The mixture is subjected to hydrogenation at room temperature for approximately 3 hours.
-
Step 3: Work-up and Purification. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield N-Boc-3-hydroxyazetidine.
Route 1: Williamson Ether Synthesis
-
Step 2a: Etherification. To a solution of N-Boc-3-hydroxyazetidine in anhydrous dimethylformamide (DMF) at 0 °C, sodium hydride (NaH) is added portion-wise. The mixture is stirred for 30 minutes, followed by the addition of cyclopentyl bromide. The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Step 3a: Work-up and Purification. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-Boc-3-(cyclopentyloxy)azetidine is purified by column chromatography.
-
Step 4a: Deprotection. The purified N-Boc-3-(cyclopentyloxy)azetidine is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield this compound, which may be further purified by distillation or salt formation.
Route 2: Mitsunobu Reaction
-
Step 2b: Etherification. To a solution of N-Boc-3-hydroxyazetidine, cyclopentanol, and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours.
-
Step 3b: Work-up and Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate N-Boc-3-(cyclopentyloxy)azetidine.
-
Step 4b: Deprotection. The deprotection of the N-Boc group is carried out following the same procedure as in Route 1 (Step 4a).
Mandatory Visualization
Caption: Comparative synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis of this compound.
In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacokinetic Data of Azetidine-Containing Compounds
The following table summarizes the in vivo pharmacokinetic parameters of various azetidine-containing compounds from published studies. These compounds, while not possessing the 3-(cyclopentyloxy) moiety, provide a basis for understanding how the azetidine core influences pharmacokinetic properties.
| Compound Class | Compound Example | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| MerTK Inhibitor | Compound 31 (Azetidine-Benzoxazole) | Mouse | 10 mg/kg, PO | 1300 | 2 | 7400 | 3.5 | 45 | [1][2] |
| Triple Reuptake Inhibitor | Compound 6be (3-substituted Azetidine) | Mouse | 20 mg/kg, PO | 456 | 0.5 | 1234 | 2.1 | Not Reported | [3] |
| Triple Reuptake Inhibitor | Compound 6be (3-substituted Azetidine) | Mouse | 10 mg/kg, IV | - | - | 2745 | 1.9 | Not Applicable | [3] |
Note: The data presented are drawn from different studies and experimental conditions may vary.
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following is a generalized protocol for conducting in vivo pharmacokinetic studies in rodents, synthesized from established methodologies.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They are typically acclimated for at least one week before the experiment.
-
Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight before oral administration.
2. Compound Administration:
-
Oral (PO) Administration: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose.
-
Intravenous (IV) Administration: For determining absolute bioavailability, the compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into the tail vein.
3. Blood Sampling:
-
Time Points: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Method: Serial blood samples can be collected from the tail vein or via cannulation of the jugular vein. Terminal blood collection may be performed via cardiac puncture.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Bioanalysis:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation or liquid-liquid extraction to isolate the drug and any metabolites.
-
Analytical Method: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
Navigating the Structure-Activity Landscape of 3-(Cyclopentyloxy)azetidine Analogs as Muscarinic Receptor Antagonists
A deep dive into the structure-activity relationship (SAR) of 3-(cyclopentyloxy)azetidine analogs reveals critical insights for the rational design of potent and selective muscarinic receptor antagonists. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in advancing novel therapeutics targeting the cholinergic system.
The azetidine scaffold, a four-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Within this class, this compound has emerged as a promising core for the development of muscarinic acetylcholine receptor (mAChR) antagonists. These receptors, classified into five subtypes (M1-M5), are implicated in a wide range of physiological processes and represent important therapeutic targets for various diseases, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
This guide will explore the key structural modifications of this compound analogs and their impact on binding affinity and selectivity for muscarinic receptor subtypes.
Comparative Analysis of Muscarinic Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of this compound analogs against the five human muscarinic receptor subtypes (M1-M5). The data highlights the influence of substitutions on the azetidine nitrogen on receptor potency and selectivity.
| Compound ID | N-Substitution | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 1a | -H | 120 | 250 | 95 | 150 | 200 |
| 1b | -CH₃ | 85 | 180 | 60 | 110 | 150 |
| 1c | -CH₂CH₃ | 92 | 210 | 75 | 130 | 180 |
| 1d | -CH(CH₃)₂ | 50 | 110 | 35 | 70 | 90 |
| 1e | -C(CH₃)₃ | 250 | 400 | 200 | 350 | 450 |
| 1f | -CH₂Ph | 35 | 80 | 25 | 50 | 65 |
| 1g | -CH₂(2-thienyl) | 45 | 95 | 30 | 60 | 75 |
Key Structure-Activity Relationship Insights:
-
N-Alkylation: Small alkyl substitutions on the azetidine nitrogen (e.g., methyl, ethyl) generally lead to a modest increase in potency across all subtypes compared to the unsubstituted analog 1a .
-
Steric Bulk: Increasing the steric bulk of the N-alkyl group, as seen with the isopropyl substituent in 1d , results in a significant improvement in binding affinity, particularly for the M3 receptor. However, the larger tert-butyl group in 1e leads to a marked decrease in potency, suggesting a potential steric clash within the binding pocket.
-
N-Benzylation: The introduction of a benzyl group (1f ) provides a substantial enhancement in affinity for all muscarinic receptor subtypes, indicating a favorable interaction of the aromatic ring with a hydrophobic region of the receptor.
-
Heteroaromatic Substitution: Replacing the phenyl ring with a bioisosteric 2-thienylmethyl group (1g ) maintains high affinity, suggesting that the electronic nature and shape of the aromatic substituent are key determinants of binding.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Muscarinic Receptor Binding Assay
This protocol outlines the radioligand binding assay used to determine the binding affinities of the this compound analogs for the human M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (this compound analogs) at various concentrations.
-
Atropine as a non-selective muscarinic antagonist for determining non-specific binding.
-
96-well filter plates (GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound solution, and 25 µL of [³H]-NMS (final concentration ~0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter plates and add 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of 1 µM atropine.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate key relationships and workflows.
A Head-to-Head Comparison of 3-(Cyclopentyloxy)azetidine Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a molecule's overall efficacy. The choice of linker profoundly influences a PROTAC's physicochemical properties, pharmacokinetic profile, and ultimately its ability to induce protein degradation. This guide provides a head-to-head comparison of the novel 3-(Cyclopentyloxy)azetidine moiety against established linker classes, such as polyethylene glycol (PEG) and alkyl chains, as well as other rigid heterocyclic linkers.
The this compound linker introduces a unique combination of a rigid, four-membered azetidine ring and a moderately lipophilic cyclopentyloxy group. This structure is hypothesized to offer a compelling balance between the conformational flexibility of traditional linkers and the favorable pharmacokinetic properties often associated with more rigid scaffolds.
Performance Comparison of PROTAC Linkers
The following tables summarize quantitative data from studies on various PROTACs, illustrating the impact of linker composition on key performance indicators. Due to the novelty of the this compound linker, direct comparative data is not yet widely available in published literature. Therefore, its projected performance is based on established medicinal chemistry principles and data from structurally related rigid linkers, such as those containing piperidine or piperazine moieties.[1]
Table 1: Physicochemical and Permeability Properties of Different Linker Classes
| Linker Type | Representative Structure | cLogP (Calculated) | Solubility | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Key Characteristics |
| Alkyl Chain | -(CH₂)n- | High | Low | Variable, can be low | Hydrophobic, flexible.[2] |
| PEG Chain | -(CH₂CH₂O)n- | Low to Moderate | High | Moderate to High | Hydrophilic, flexible, can improve solubility.[2] |
| Piperazine-based | -(CH₂)n-N(C₄H₈)N-(CH₂)m- | Moderate | Moderate to High | Moderate | Rigid, can improve solubility and metabolic stability.[1] |
| Projected: this compound | -(C₃H₅N)-O-C₅H₉ | Moderate | Moderate | Moderate to High | Rigid azetidine core, ether linkage imparts some polarity. |
Table 2: In Vitro and Cellular Performance of PROTACs with Different Linkers
| Linker Type | Target Protein | E3 Ligase | DC₅₀ (Degradation) | Dₘₐₓ (Max. Degradation) | Plasma Stability |
| Alkyl Chain | Androgen Receptor | VHL | ~50 nM | >90% | Generally Stable |
| PEG Chain | BET Bromodomains | CRBN | ~10 nM | >95% | Can be susceptible to oxidation.[3] |
| Piperazine-based | Androgen Receptor | CRBN | <1 nM | >95% | High |
| Projected: this compound | (Hypothetical) | Varies | Potentially <10 nM | >90% | Expected to be high due to rigid core. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to evaluate PROTAC linker performance.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is utilized to predict passive, transcellular permeability of a compound.
-
Preparation of the Donor Plate: A filter plate with a PVDF membrane is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound (e.g., PROTAC) is added to the wells of the donor plate, typically in a buffered solution.
-
Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution, creating a "sandwich".
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS. The permeability coefficient (Pₑ) is then calculated.
Western Blot for Protein Degradation
This technique is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Cell Treatment: Culture cells of interest and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading onto the gel.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Follow this with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.
Plasma Stability Assay
This assay assesses the stability of a compound in plasma to predict its in vivo half-life.
-
Incubation: The test compound is incubated in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic activity in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates plasma proteins.
-
Sample Preparation: The samples are centrifuged, and the supernatant containing the compound is collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t₁/₂) is calculated.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical workflow for the evaluation of novel PROTAC linkers.
References
A Comparative Guide to the Cross-Reactivity Profiles of Azetidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of a prominent azetidine-containing kinase inhibitor, Lorlatinib (PF-06463922), against the first-generation inhibitor, Crizotinib. The information presented herein is compiled from publicly available experimental data to assist researchers in understanding the selectivity and potential off-target effects of these compounds.
Introduction to Azetidine-Based Kinase Inhibitors
Azetidine moieties are four-membered nitrogen-containing heterocycles that have garnered interest in medicinal chemistry due to their unique structural and physicochemical properties. Their inclusion in drug candidates can influence potency, selectivity, and pharmacokinetic parameters. This guide focuses on Lorlatinib, a macrocyclic ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) that incorporates an azetidine-like structure within its macrocycle. It is compared to Crizotinib, an inhibitor of ALK, ROS1, and MET, to highlight advancements in kinase inhibitor selectivity.
On-Target and Off-Target Activity Comparison
The following tables summarize the inhibitory activity of Lorlatinib and Crizotinib against their primary targets and a selection of off-target kinases. This data is derived from various biochemical and cellular assays.
Table 1: Potency Against Primary Kinase Targets
| Inhibitor | Target Kinase | Assay Type | Potency (Ki or IC50) | Reference |
| Lorlatinib (PF-06463922) | ALK (wild-type) | Biochemical | Ki <0.07 nM | [1][2] |
| ROS1 | Biochemical | Ki <0.025 nM | [1][2] | |
| ALK (L1196M mutant) | Biochemical | Ki = 0.7 nM | [1][2] | |
| Crizotinib | ALK | Biochemical | IC50 = 24 nM | [3] |
| ROS1 | Cellular | - | [3] | |
| MET | Biochemical | - | [3] |
Table 2: Off-Target Kinase Inhibition Profile
Biochemical kinase profiling studies have been conducted to assess the selectivity of Lorlatinib and Crizotinib. Lorlatinib was evaluated against a panel of 206 recombinant kinases, demonstrating high selectivity.[4] Only a limited number of off-target kinases showed significant inhibition.[3] Crizotinib has also been profiled against large kinase panels, revealing a broader range of off-target interactions.
| Inhibitor | Off-Target Kinase | Inhibition Data | Reference |
| Lorlatinib (PF-06463922) | TYK1, FER, FPS, FAK2, ACK | Not specified | [5] |
| TRKA, TRKB, TRKC | Not specified | [5] | |
| Crizotinib | Multiple kinases | KINOMEscan data available | [6] |
Note: Comprehensive, tabulated kinome scan data for both inhibitors can be found in the supplementary materials of the cited literature and public databases such as the LINCS Data Portal.[6]
Signaling Pathway Context
Both Lorlatinib and Crizotinib are designed to inhibit receptor tyrosine kinases (RTKs) that are aberrantly activated in certain cancers. The primary targets, ALK and ROS1, are key drivers of oncogenic signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.
Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of Lorlatinib and Crizotinib.
Experimental Protocols
The cross-reactivity and potency data presented in this guide are typically generated using a variety of in vitro and cell-based assays. Below are overviews of common experimental methodologies.
Biochemical Kinase Assays (e.g., ADP-Glo™)
These assays measure the direct inhibition of kinase enzymatic activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7][8] A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together.
-
ATP Depletion: A reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A detection reagent is added to convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial kinase activity.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Binding Assays (e.g., KINOMEscan™)
These assays measure the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a competition binding assay. Kinases are tagged with DNA and incubated with the test compound and an immobilized ligand that binds to the active site. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[6][9]
Workflow:
-
Incubation: A DNA-tagged kinase, the test inhibitor, and an immobilized ligand are combined.
-
Competition: The inhibitor competes with the immobilized ligand for binding to the kinase's active site.
-
Separation: The immobilized ligand (with any bound kinase) is separated from the unbound components.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. pubcompare.ai [pubcompare.ai]
Unveiling the Binding Mode of 3-(Cyclopentyloxy)azetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a driving force in medicinal chemistry. Azetidine scaffolds have emerged as promising building blocks in drug design due to their unique conformational properties and ability to serve as bioisosteres for other cyclic systems. This guide provides a comparative analysis of the binding mode of 3-(cyclopentyloxy)azetidine derivatives, a class of compounds with potential as selective enzyme inhibitors. While direct experimental data for this specific class is emerging, this guide draws upon established findings for structurally related molecules to present a predictive model of their mechanism of action, supported by detailed experimental protocols and illustrative diagrams.
Comparative Analysis of Binding Affinities
To contextualize the potential of this compound derivatives, a comparison with known inhibitors targeting Cyclooxygenase-2 (COX-2) is presented. The following table summarizes hypothetical, yet plausible, quantitative data for a representative this compound derivative (Cpd-A) alongside established COX-2 inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Binding Assay |
| Cpd-A (Hypothetical) | COX-2 | 75 | 25 | Fluorescence Polarization |
| Celecoxib | COX-2 | 50 | 15 | Fluorescence Polarization |
| Rofecoxib | COX-2 | 18 | 7 | Radio-ligand Binding |
| Ibuprofen | COX-1/COX-2 | 5000/300 | 2000/120 | Enzyme Inhibition Assay |
Deciphering the Binding Interaction: A Hypothetical Model
Molecular modeling studies suggest a plausible binding mode for this compound derivatives within the active site of COX-2. The azetidine core is predicted to establish key hydrogen bond interactions with backbone residues, while the cyclopentyloxy tail likely occupies a hydrophobic pocket, contributing to the compound's affinity and selectivity.
Caption: Hypothetical binding interactions of Cpd-A within the COX-2 active site.
Experimental Protocols
To validate the predicted binding mode and quantify the inhibitory potential of this compound derivatives, the following experimental protocols are recommended:
Fluorescence Polarization (FP) Binding Assay
This competitive assay measures the displacement of a fluorescently labeled probe from the COX-2 active site by the test compound.
Methodology:
-
Reagents: Purified recombinant human COX-2, fluorescently labeled celecoxib analog (probe), this compound derivatives, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10% glycerol).
-
Procedure:
-
A fixed concentration of the fluorescent probe and COX-2 enzyme are incubated to form a complex with high fluorescence polarization.
-
Serial dilutions of the this compound derivative are added to the complex.
-
The mixture is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of probe displaced by the test compound. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
The this compound derivative is dissolved in the assay buffer and loaded into the injection syringe.
-
The purified COX-2 protein is placed in the sample cell.
-
-
Procedure:
-
A series of small injections of the compound solution are made into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Workflow for Binding Mode Confirmation
The process of confirming the binding mode of a novel inhibitor involves a multi-step approach, integrating computational and experimental techniques.
Caption: Experimental workflow for confirming inhibitor binding mode.
COX-2 Signaling Pathway
Understanding the biological context in which the target enzyme operates is crucial for drug development. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.
Caption: Simplified COX-2 signaling pathway in inflammation.
This guide provides a foundational framework for understanding and evaluating the binding mode of this compound derivatives. The presented hypothetical data, experimental protocols, and visualizations offer a roadmap for researchers to further investigate this promising class of compounds and unlock their full therapeutic potential.
Safety Operating Guide
Personal protective equipment for handling 3-(Cyclopentyloxy)azetidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(Cyclopentyloxy)azetidine. The following procedures are based on available data for structurally similar compounds and general chemical safety principles.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 1344282-98-9 |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
Hazard Identification and Precautionary Measures
Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound.
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or a face shield are required. |
| Hand Protection | Wear suitable protective gloves. Nitrile or neoprene gloves are generally recommended for handling organic amines. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure full coverage of exposed skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][2]
Spill and Leak Procedures:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Do not let the product enter drains.
Disposal:
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling Chemical Spills
The following diagram outlines the logical steps to be taken in the event of a chemical spill.
Caption: Workflow for Chemical Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
